Isomagnolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enyl-2-(4-prop-2-enylphenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-14-7-10-16(11-8-14)20-18-13-15(6-4-2)9-12-17(18)19/h3-4,7-13,19H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPDWYIWHWKVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236555 | |
| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87688-90-2 | |
| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087688902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isomagnolol from Magnolia officinalis: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomagnolol, a bioactive neolignan found in the bark of Magnolia officinalis, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a structural isomer of the more extensively studied magnolol, this compound shares a range of pharmacological properties, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Magnolia officinalis. It details the experimental protocols for extraction, purification, and characterization, and presents quantitative data on its biological activities. Furthermore, this document illustrates key experimental workflows and the intricate signaling pathways modulated by this promising natural compound.
Discovery and Sourcing
This compound is a naturally occurring phenolic compound classified as a lignan. It is primarily sourced from plants of the Magnolia genus, with Magnolia officinalis being a notable source. While magnolol and honokiol are the most abundant neolignans in Magnolia bark, this compound is also present, albeit in smaller quantities. This compound is also recognized as a metabolite of magnolol, which can be formed through biotransformation by intestinal bacteria.
Isolation and Purification from Magnolia officinalis
The isolation of this compound from Magnolia officinalis bark involves a multi-step process encompassing extraction and chromatographic purification. While specific yields of this compound from M. officinalis are not widely reported, a study on Camellia sinensis roots indicated a low yield of 0.008–0.012% of dry weight, highlighting the need for efficient purification techniques.
Extraction
A general procedure for the extraction of lignans from Magnolia officinalis bark is outlined below. This process can be optimized for the enrichment of this compound.
Experimental Protocol: Solvent Extraction of Lignans
-
Material Preparation: The dried bark of Magnolia officinalis is pulverized into a coarse powder to increase the surface area for solvent penetration.
-
Solvent Selection: Due to the phenolic nature of this compound, polar organic solvents are effective for extraction. Methanol or ethanol are commonly employed.
-
Extraction Process:
-
The powdered bark is macerated or subjected to Soxhlet extraction with the chosen solvent.
-
For maceration, the powder is soaked in the solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Soxhlet extraction provides a continuous and more efficient extraction process.
-
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
Due to the presence of multiple lignans with similar polarities in the crude extract, chromatographic techniques are essential for the isolation of pure this compound. High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (HPLC) are effective methods for this purpose.[1]
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
-
Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. For lignans like this compound, a common system is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio is determined through preliminary experiments to achieve an appropriate partition coefficient (K) for this compound. A K value between 0.5 and 2.0 is generally desirable.
-
HSCCC Operation:
-
The multilayer coil of the HSCCC instrument is first filled with the stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase is pumped through the coil at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected.
-
The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.
-
-
Fraction Analysis: The collected fractions are analyzed by analytical HPLC to identify those containing pure this compound.
-
Solvent Removal: Fractions containing pure this compound are combined, and the solvent is removed under vacuum to yield the purified compound.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers high resolution and is suitable for isolating pure compounds from complex mixtures.
-
Column and Mobile Phase: A reversed-phase C18 column is commonly used for the separation of phenolic compounds. The mobile phase typically consists of a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Sample Preparation: The crude extract is dissolved in the initial mobile phase and filtered through a 0.45 µm membrane before injection.
-
Chromatographic Conditions:
-
A gradient elution is typically employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute compounds with increasing hydrophobicity.
-
The flow rate is adjusted based on the column dimensions.
-
Detection is usually performed using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., around 290 nm).
-
-
Fraction Collection and Analysis: Fractions corresponding to the this compound peak are collected, and their purity is confirmed by analytical HPLC.
-
Solvent Evaporation: The solvent is removed from the pure fractions to obtain the isolated this compound.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation
The structure of the isolated this compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
Table 1: Representative ¹H and ¹³C NMR Data for Magnolol (for comparison)
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| 1, 1' | 131.9 | - |
| 2, 2' | 151.0 | - |
| 3, 3' | 116.1 | 6.99 (d, 2.0) |
| 4, 4' | 137.9 | - |
| 5, 5' | 128.9 | 7.11 (dd, 8.2, 2.0) |
| 6, 6' | 120.5 | 6.88 (d, 8.2) |
| 7, 7' | 39.5 | 3.39 (d, 6.7) |
| 8, 8' | 137.8 | 5.99 (m) |
| 9, 9' | 115.6 | 5.10 (m) |
Note: This data is for magnolol and serves as a reference. The exact chemical shifts for this compound will differ due to the different substitution pattern on the biphenyl core.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. The mass spectrum of this compound, like its isomer magnolol, is expected to show a molecular ion peak corresponding to its molecular formula, C₁₈H₁₈O₂.
Table 2: Mass Spectrometry Data for Magnolol (for comparison)
| Ion | m/z |
| [M-H]⁻ | 265.1223 |
Note: This data is for magnolol. This compound will have the same molecular weight and therefore a similar mass spectrum.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being of significant interest. These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
This compound, similar to magnolol, is known to possess anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit the production of pro-inflammatory mediators. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Signaling Pathway: this compound and the NF-κB Pathway
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Nitric Oxide Measurement: After an incubation period (e.g., 24 hours), the concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined.
Table 3: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| This compound | NO Inhibition | RAW 264.7 | Data not available in provided search results |
| Magnolol | NO Inhibition | RAW 264.7 | ~10-20 (estimated from various studies) |
| Honokiol | NO Inhibition | RAW 264.7 | ~5-15 (estimated from various studies) |
Antioxidant Activity
This compound possesses antioxidant properties, which are attributed to its phenolic hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure:
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value is determined.
Table 4: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC₅₀ (µg/mL) |
| This compound | DPPH Scavenging | Data not available in provided search results |
| Magnolol | DPPH Scavenging | ~5-10 (estimated from various studies) |
| Honokiol | DPPH Scavenging | ~2-8 (estimated from various studies) |
Conclusion and Future Directions
This compound, a neolignan from Magnolia officinalis, demonstrates significant potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties. This guide has provided a detailed overview of the methodologies for its isolation, purification, and characterization, as well as insights into its biological activities. Further research is warranted to fully elucidate the complete spectroscopic profile of this compound, establish robust and high-yield isolation protocols, and comprehensively investigate its pharmacological effects and underlying molecular mechanisms. Such studies will be crucial for the development of this compound-based therapeutics and for realizing its full potential in drug discovery.
References
A Technical Guide to the Biosynthesis of Isomagnolol from Monolignol Precursors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isomagnolol, a bioactive neolignan, originates from the phenylpropanoid pathway, starting with monolignol precursors. This technical guide delineates the biosynthetic sequence, key enzymatic players, and the transformation from monolignols to the direct precursor of this compound, magnolol. Central to this pathway is the oxidative coupling of chavicol, a monolignol-derived intermediate, catalyzed by laccase enzymes. While the plant-based biosynthesis primarily culminates in magnolol, this document also discusses the subsequent metabolic conversion to this compound, a process observed in mammals and influenced by gut microbiota. This guide provides a comprehensive overview of the pathway, quantitative data on yields, detailed experimental protocols for key analytical and characterization techniques, and visual diagrams of the biosynthetic and experimental workflows to support further research and development.
The Biosynthetic Pathway from Monolignols to this compound
The biosynthesis of this compound is a multi-step process that begins with the core phenylpropanoid pathway, which generates monolignols. These monolignols are then converted to pathway-specific intermediates that undergo oxidative coupling to form the neolignan magnolol. This compound is subsequently formed as a metabolite of magnolol.
Step 1: Biosynthesis of Monolignol Precursors
The pathway initiates with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and reduction, produce the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol[1][2]. The synthesis of the key intermediate for magnolol biosynthesis, p-coumaryl alcohol, involves the enzymes Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), followed by reductases.
Step 2: Formation of Chavicol from p-Coumaryl Alcohol
The monolignol p-coumaryl alcohol serves as the precursor for chavicol. This conversion is hypothesized to be catalyzed by enzymes such as coniferyl alcohol acetyltransferase (CAAT) and allylphenol synthases (APS)[3].
Step 3: Laccase-Mediated Oxidative Coupling to Magnolol
The central step in the formation of the magnolol scaffold is the oxidative coupling of two chavicol molecules. This reaction is catalyzed by laccase enzymes (EC 1.10.3.2), which are copper-containing oxidases[3]. Specifically, the laccase MoLAC14 from Magnolia officinalis has been identified as a pivotal enzyme in this conversion[4]. Laccases generate phenoxy radicals from chavicol, which then couple to form magnolol[3]. While not explicitly demonstrated for magnolol biosynthesis, dirigent proteins (DIRs) are known to control the regio- and stereoselectivity of such radical coupling reactions in the biosynthesis of other lignans and may play a role in this step[5][6][7].
Step 4: Metabolic Conversion of Magnolol to this compound
Current evidence suggests that the isomerization of magnolol to this compound is not a primary step in the plant biosynthetic pathway but rather a metabolic conversion that occurs in mammals. Studies have identified trans-isomagnolol as a major fecal metabolite of orally administered magnolol in rats[8][9]. This transformation is likely mediated by enzymes in the gut microbiota[10]. This metabolic step is critical for the bioactivity profile of ingested magnolol.
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the key stages of the this compound biosynthesis pathway.
Caption: Figure 1: Overview of this compound Biosynthesis.
Caption: Figure 2: Laccase and Dirigent Protein Mediated Coupling.
Quantitative Data
The following table summarizes key quantitative data related to the biosynthesis and analysis of magnolol and its derivatives.
| Parameter | Value | Organism/System | Reference |
| Magnolol Production Yield | |||
| Wild-type MoLAC14 | 7 mg/L | In vitro enzymatic synthesis | [3] |
| L532A mutant MoLAC14 | 148.83 mg/L | In vitro enzymatic synthesis | [3] |
| Analytical Detection Limits | |||
| Magnolol (LC/PDA in raw herb) | 0.58 mg/g | Magnolia officinalis | [11] |
| Magnolol (LC-MS/MS) | 0.0025-0.5 µg/mL (linearity range) | Rat plasma | [12] |
| Inhibition of CYP Enzymes by Magnolol | |||
| IC50 for CYP1A | 1.62 µM | Human liver microsomes | [13] |
| IC50 for CYP2C | 5.56 µM | Human liver microsomes | [13] |
| IC50 for CYP3A | 35.0 µM | Human liver microsomes | [13] |
Experimental Protocols
Detailed methodologies for the key experiments in the study of this compound biosynthesis are provided below.
Protocol for In Vitro Laccase Activity Assay
This protocol is adapted for determining the activity of a laccase, such as MoLAC14, using a phenolic substrate like chavicol, and can be monitored spectrophotometrically.
Materials:
-
Purified laccase enzyme (e.g., MoLAC14)
-
Chavicol (substrate)
-
100 mM Potassium Phosphate buffer, pH 6.5
-
Absolute methanol
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 6.5 at 30°C).
-
Prepare a 10 mM stock solution of chavicol in absolute methanol.
-
Immediately before use, prepare a solution of the laccase enzyme in cold deionized water to a suitable concentration (e.g., 0.1-1.0 mg/mL).
-
-
Assay Mixture Preparation:
-
In a 3 mL cuvette, combine:
-
2.20 mL of 100 mM Potassium Phosphate buffer.
-
0.50 mL of laccase enzyme solution.
-
-
For the blank, substitute the enzyme solution with 0.50 mL of deionized water.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette to 30°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding 0.30 mL of the 10 mM chavicol stock solution (final concentration 1 mM).
-
Immediately mix by inversion and begin recording the increase in absorbance at a predetermined wavelength (determined by scanning the product spectrum) for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve for both the test and blank samples.
-
Subtract the rate of the blank from the test sample to get the enzyme-catalyzed rate.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions (requires determination of the molar extinction coefficient of the product).
-
Protocol for Functional Characterization of a Dirigent Protein
This protocol describes an in vitro assay to determine if a candidate dirigent protein can guide the stereoselective coupling of a monolignol radical.
Materials:
-
Purified candidate dirigent protein (e.g., recombinantly expressed in E. coli or a plant system)
-
Monolignol substrate (e.g., coniferyl alcohol or chavicol)
-
Oxidizing agent: Laccase or a peroxidase/H₂O₂ system
-
Reaction buffer (e.g., 100 mM MES buffer, pH 6.0)
-
LC-MS/MS system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare three reaction conditions in separate microcentrifuge tubes:
-
A (Negative Control): Monolignol + Oxidizing agent in reaction buffer.
-
B (DIR Test): Monolignol + Oxidizing agent + Dirigent protein in reaction buffer.
-
C (Boiled Control): Monolignol + Oxidizing agent + Boiled Dirigent protein in reaction buffer.
-
-
-
Reaction Incubation:
-
Add the monolignol substrate to each tube to a final concentration of ~0.5 mM.
-
Add the purified dirigent protein (or boiled control) to tubes B and C to a final concentration of ~5-10 µg/mL.
-
Initiate the reaction by adding the laccase (e.g., 0.1 U/mL) or peroxidase/H₂O₂.
-
Incubate the reactions at room temperature for 1-2 hours.
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of methanol for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the products by chiral LC-MS/MS to separate and identify the stereoisomers of the coupled product (e.g., (+)-magnolol and (-)-magnolol).
-
Compare the product profiles of reactions A, B, and C. The presence of a significant enrichment of one stereoisomer in reaction B compared to the racemic mixture expected in reaction A indicates the stereodirecting function of the dirigent protein.
-
Protocol for LC-MS/MS Quantification of Magnolol and this compound
This protocol provides a framework for the separation and quantification of magnolol and its isomer, this compound, in biological or reaction samples[11][12].
Materials:
-
LC-MS/MS system with a triple quadrupole mass spectrometer and electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Magnolol and this compound analytical standards.
Procedure:
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Use a flow rate of 0.4 mL/min.
-
Employ a gradient elution, for example:
-
0-2 min: 30% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Gradient back to 30% B
-
12.1-15 min: Re-equilibration at 30% B
-
-
-
Mass Spectrometry Conditions:
-
Operate the ESI source in negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing standard solutions.
-
Use Selected Reaction Monitoring (SRM) for quantification. Determine the optimal precursor-to-product ion transitions for both magnolol and this compound. For magnolol, a common transition is m/z 265 → 247[12]. A similar precursor ion would be expected for this compound, with potentially different fragment ions that would need to be determined experimentally.
-
-
Quantification:
-
Prepare a series of calibration standards of magnolol and this compound of known concentrations in the relevant matrix (e.g., reaction buffer, plasma extract).
-
Inject the standards and samples onto the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of magnolol and this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Conclusion and Future Directions
The biosynthetic pathway to this compound is a fascinating example of how plants produce complex neolignans from simple monolignol precursors, and how these compounds can be further transformed by metabolic processes after ingestion. The identification of key enzymes like the laccase MoLAC14 has opened avenues for the biotechnological production of magnolol. However, several areas warrant further investigation. The precise enzymatic control of the conversion of p-coumaryl alcohol to chavicol needs to be elucidated. Furthermore, while dirigent proteins are hypothesized to play a role in the stereoselectivity of chavicol coupling, specific DIRs for this reaction have yet to be identified and characterized. Finally, a deeper understanding of the microbial enzymes responsible for the isomerization of magnolol to this compound could lead to novel biocatalytic methods for producing this specific isomer. Continued research in these areas will not only enhance our fundamental understanding of plant biochemistry but also provide new tools for the synthesis and development of pharmacologically important molecules.
References
- 1. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | MDPI [mdpi.com]
- 2. CA2995834A1 - Honokiol and magnolol formulations with increased stability and improved uptake, and methods of use thereof - Google Patents [patents.google.com]
- 3. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Dirigent Proteins Guide Assembly of Lignans and Lignin in Vascular Plants | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 5. Identification and functional characterization of the dirigent gene family in Phryma leptostachya and the contribution of PlDIR1 in lignan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. Simultaneous determination of honokiol and magnolol in Magnolia officinalis by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Isomagnolol (molecular weight, melting point, solubility)
For Immediate Release
This technical guide provides an in-depth overview of the core physicochemical properties of Isomagnolol, a biphenolic neolignan found in plants of the Magnolia genus. As a key metabolite of magnolol, this compound is of significant interest to researchers in pharmacology and drug development for its potential therapeutic applications, including its anti-inflammatory and antioxidant activities. This document outlines its molecular weight, melting point, and solubility, supported by detailed experimental protocols and visual workflows to aid in laboratory research.
Core Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Weight | 266.33 g/mol | [1][2] |
| Melting Point | 90-92 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO.[2][3] Less soluble in water.[3] | [2][3] |
| LogP | 3.5 | [3] |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of this compound. These protocols are provided as a guide for researchers and can be adapted based on specific laboratory conditions and equipment.
Extraction and Purification of this compound from Magnolia officinalis
This protocol describes a general workflow for the isolation of this compound from its natural source.
Methodology:
-
Extraction: The dried and powdered bark of Magnolia officinalis is subjected to solvent extraction, typically with ethanol, to isolate the bioactive compounds.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
-
Flash Chromatography: The crude extract is then subjected to flash chromatography on a silica gel column. A gradient of solvents (e.g., hexane and ethyl acetate) is used to separate the compounds based on their polarity.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
-
Preparative HPLC: The this compound-rich fractions are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column to achieve high purity.
-
Analysis: The final product is analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm its identity and purity.[3]
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Methodology:
-
Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A DSC instrument is calibrated using standard materials (e.g., indium). An empty sealed aluminum pan is used as a reference.
-
Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Determination of Solubility
Methodology:
-
Solvent Selection: A range of solvents, including water and various organic solvents (e.g., ethanol, methanol, DMSO), are selected for the analysis.
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in separate vials.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The saturated solutions are filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC with UV detection. The solubility is then expressed in units such as mg/mL or µg/mL.
Inferred Mechanism of Action: Anti-inflammatory and Antioxidant Signaling Pathways
While the specific signaling pathways of this compound are still under investigation, its mechanism of action is largely inferred from its parent compound, magnolol.[1][4][5] this compound is believed to exert its anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways, as depicted below.
Pathway Description:
-
Anti-inflammatory Action: this compound is thought to inhibit the activation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] By doing so, it can suppress the production of inflammatory mediators such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the enzyme cyclooxygenase-2 (COX-2).[3]
-
Antioxidant Action: this compound is also believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), which help to protect cells from oxidative stress.[5]
This technical guide provides a foundational understanding of the physicochemical properties of this compound, offering valuable information for researchers and professionals in the field of drug development and natural product chemistry. The provided protocols and pathway diagrams serve as a practical resource for further investigation into the therapeutic potential of this promising compound.
References
- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-3027085) | 87688-90-2 [evitachem.com]
- 4. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]
- 5. researchgate.net [researchgate.net]
An In-depth Spectroscopic Analysis of Isomagnolol for Researchers and Drug Development Professionals
A comprehensive guide to the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data of isomagnolol, a bioactive biphenyl neolignan found in Magnolia officinalis. This document provides a detailed analysis of its spectroscopic data, experimental protocols for its isolation and analysis, and a visual workflow for structural elucidation.
This compound, a structural isomer of magnolol and honokiol, is a key bioactive constituent of Magnolia officinalis bark, a plant with a long history in traditional medicine. As interest in the pharmacological properties of individual lignans grows, a thorough understanding of their structural characteristics through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development. This technical guide provides a detailed examination of the NMR, MS, and IR spectroscopic data of this compound, alongside experimental protocols to aid in its identification and characterization.
Spectroscopic Data of this compound
The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Below is a summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Note: While specific ¹H and ¹³C NMR data for this compound were not explicitly found in the provided search results, the data for its isomers, magnolol and honokiol, are well-documented and can be used for comparative analysis. The structural differences, primarily the position of the allyl groups on the biphenyl core, will result in distinct chemical shifts and coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Table 3: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Fragmentation |
| Data not explicitly found in search results |
Note: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the biphenyl neolignan structure, with cleavages of the allyl side chains being prominent.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| Data not explicitly found in search results |
Note: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and the allyl C=C bond.
Experimental Protocols
Detailed methodologies are essential for the reproducible isolation and analysis of natural products. The following sections outline the key experimental protocols for the study of this compound.
Isolation and Purification of this compound from Magnolia officinalis
This compound is typically isolated from the bark of Magnolia officinalis along with its isomers. A general procedure involves the following steps:
-
Extraction: The dried and powdered bark of Magnolia officinalis is extracted with an organic solvent such as methanol or ethanol at room temperature.
-
Partitioning: The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.
-
Chromatography: The fraction containing the lignans is subjected to column chromatography over silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different lignans.
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Spectroscopic Analysis Protocols
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer.
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis.
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).
-
Ionization: An appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion, providing further structural information.
-
Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent. For Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Initial Biological Activity Screening of Isomagnolol: A Technical Guide
Abstract: Isomagnolol is a bioactive neolignan found in plants of the Magnolia genus and is a known metabolite of its more extensively studied isomer, magnolol.[1][2] While direct research on this compound is limited, the vast body of work on magnolol and honokiol provides a robust framework for predicting its biological activities and designing effective screening protocols. This technical guide outlines key methodologies for the initial biological screening of this compound, focusing on its potential anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antioxidant properties. Detailed experimental protocols, data presentation formats, and conceptual diagrams of relevant signaling pathways are provided to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Anticancer Activity Screening
The anticancer properties of neolignans like magnolol are well-documented, involving the inhibition of proliferation, metastasis, and angiogenesis through the modulation of key signaling pathways.[3] A primary screening of this compound should focus on these fundamental aspects of cancer biology.
1.1: Cell Viability and Proliferation Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Culture: Plate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, H1975 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
1.2: Cell Migration and Invasion Assays These assays are crucial for evaluating the potential of this compound to inhibit metastasis.
-
Wound-Healing Assay:
-
Grow cells to confluence in a 6-well plate.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add a medium containing this compound at non-toxic concentrations.
-
Capture images at 0 and 24 hours to monitor the closure of the wound.
-
Quantify the migration rate by measuring the change in the wound area.[4]
-
-
Transwell Invasion Assay:
-
Use a Boyden chamber with a Matrigel-coated membrane (8 µm pore size).
-
Seed cancer cells in the upper chamber in a serum-free medium containing this compound.
-
Add a medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix, stain (e.g., with crystal violet), and count the cells that have invaded the lower surface of the membrane.[4]
-
1.3: Western Blotting for Protein Expression This technique is used to detect changes in the expression of key proteins involved in cancer progression.
-
Protein Extraction: Lyse treated cells and quantify total protein concentration.
-
Electrophoresis: Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., HIF-1α, MMP-2, MMP-9, cleaved-PARP, cleaved-caspase 3) overnight at 4°C.[4][5]
-
Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Antiproliferative Activity of Neolignans (Example Data)
| Compound | Cell Line | IC50 (µM) after 48h | Reference |
|---|---|---|---|
| Magnolol Derivative A13 | H1975 (Lung) | 4.81 | [5] |
| Magnolol Derivative C1 | H1975 (Lung) | 5.30 | [5] |
| Magnolol Derivative 6a | MDA-MB-231 (Breast) | 20.43 | [4] |
| Magnolol Derivative 6a | A549 (Lung) | 28.27 |[4] |
Caption: Putative anticancer signaling pathways modulated by this compound.
Anti-inflammatory Activity Screening
Magnolol is known to exert potent anti-inflammatory effects by suppressing pro-inflammatory cytokines and inhibiting key inflammatory pathways like NF-κB and MAPK.[1][6]
2.1: Measurement of Inflammatory Mediators
-
Cell Model: Use a cell line like RAW 264.7 macrophages or primary human neutrophils.
-
Stimulation: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS).[1]
-
Treatment: Co-treat the cells with LPS and varying concentrations of this compound.
-
Quantification:
-
Nitric Oxide (NO): Measure NO production in the cell supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-1β, IL-6, IL-8): Quantify the concentration of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][6][7]
-
Prostaglandin E2 (PGE2): Measure PGE2 levels via ELISA to assess the inhibition of cyclooxygenase (COX) enzymes.[1]
-
2.2: NF-κB Luciferase Reporter Assay This assay directly measures the activity of the NF-κB transcription factor.
-
Transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) with or without this compound.
-
Lyse the cells and measure luciferase activity using a luminometer. A reduction in luminescence indicates inhibition of NF-κB activity.[6]
Table 2: Anti-inflammatory Activity of Neolignans (Example Data)
| Compound (Conc.) | Target | % Inhibition | Cell Model | Reference |
|---|---|---|---|---|
| Magnolol (15 µM) | COX-2 Activity | 45.8% | THP-1 | [6] |
| Honokiol (15 µM) | COX-2 Activity | 66.3% | THP-1 | [6] |
| Magnolol (15 µM) | NF-κB Activation | 44.8% | HEK293 | [6] |
| Magnolol | IL-1β Secretion | Significant | Neutrophils | [7] |
| Magnolol | IL-8 Secretion | Significant | Neutrophils |[7] |
Caption: Experimental workflow for screening anti-inflammatory activity.
Neuroprotective Activity Screening
Magnolol and honokiol have demonstrated neuroprotective effects, suggesting they may be therapeutic agents for neurodegenerative diseases by mitigating excitotoxicity and oxidative stress.[8][9]
3.1: In Vitro Neurotoxicity Models
-
Cell Culture: Use primary rat cerebellar granule cells or neuronal cell lines like PC-12.[8][10]
-
Induction of Damage: Induce neurotoxicity using agents such as:
-
Treatment: Pre-treat or co-treat cells with this compound.
-
Assessment of Neuroprotection:
Table 3: Neuroprotective Effects of Neolignans (Example Data)
| Compound | Toxin | Effect Measured | Outcome | Reference |
|---|---|---|---|---|
| Magnolol | Glucose Deprivation | Mitochondrial Function | Significantly reversed dysfunction | [8] |
| Honokiol | H₂O₂ | Mitochondrial Function | More potent protection than magnolol | [8] |
| Magnolol | 6-OHDA | Dopaminergic Neurons | Prevented neuronal loss |[11] |
Caption: Conceptual diagram of this compound's neuroprotective mechanisms.
Antimicrobial and Antifungal Activity Screening
Magnolol exhibits significant activity against a range of microorganisms, including bacteria responsible for periodontal disease and acne, as well as various fungi.[1][7][12]
4.1: Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: Broth microdilution or agar dilution method.[12]
-
Procedure (Broth Microdilution):
-
Prepare a twofold serial dilution of this compound in a 96-well microplate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Porphyromonas gingivalis).[12][13]
-
Include positive (microbe, no drug) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration where no visible turbidity is observed.
-
4.2: Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) Determination This assay determines the lowest concentration that kills the microorganism.
-
Following MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an agar plate free of the antimicrobial agent.
-
Incubate the plates.
-
The MFC/MBC is the lowest concentration from the MIC assay that results in no colony growth on the agar plate.[7][14]
Table 4: Antimicrobial Activity of Neolignans (Example Data)
| Compound | Microorganism | MIC (µg/mL) | MFC/MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Magnolol | P. gingivalis | 25 | Not Reported | [12] |
| Honokiol | A. actinomycetemcomitans | 25 | Not Reported | [12] |
| Magnolol | Propionibacterium acnes | 9 | Not Reported | [1] |
| Magnolol | Mycoplasma synoviae | 15.63 | 31.25 | [14] |
| Honokiol | Trichophyton rubrum | 8 | 16 |[7] |
Antioxidant Activity Screening
The phenolic hydroxyl groups in magnolol's structure are key to its ability to scavenge free radicals, making it a potent antioxidant.[15]
5.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This is a simple and widely used method to assess antioxidant capacity.
-
Prepare different concentrations of this compound in methanol or ethanol.
-
Add 1 mL of each concentration to 1 mL of a DPPH solution (e.g., 0.1 mM in methanol).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[16]
5.2: Inhibited Autoxidation Assay This kinetic assay provides more detailed mechanistic information.
-
Principle: Measures the rate at which an antioxidant inhibits the autoxidation of a substrate (e.g., cumene or styrene) initiated by a radical initiator.[15]
-
Measurement: The consumption of oxygen is monitored over time.
-
Data: This method allows for the calculation of the stoichiometric number of peroxyl radicals trapped by each antioxidant molecule and the inhibition rate constant (k_inh).[15]
Table 5: Antioxidant Kinetic Parameters for Neolignans (Example Data)
| Compound | Solvent | Peroxyl Radicals Trapped | k_inh (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Magnolol | Chlorobenzene | 4 | 6.1 x 10⁴ | [15] |
| Honokiol | Chlorobenzene | 2 | 3.8 x 10⁴ | [15] |
| Magnolol | Acetonitrile | 4 | 6.0 x 10³ | [15] |
| Honokiol | Acetonitrile | 4 | 9.5 x 10³ |[15] |
References
- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial, Photoprotective, Anti-Inflammatory, and Selected Anticancer Properties of Honokiol Extracted from Plants of the Genus Magnolia and Used in the Treatment of Dermatological Problems—A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Semi-Synthesis and In Vitro Anti-Cancer Evaluation of Magnolol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and synthesis of novel magnolol derivatives with potent anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Honokiol and Magnolol: Insights into Their Antidermatophytic Effects [mdpi.com]
- 8. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational and Experimental Assessments of Magnolol as a Neuroprotective Agent and Utilization of UiO-66(Zr) as Its Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective and restorative effects of magnolol on neurotoxicity in mice with 6-hydroxydopamine-induced hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of honokiol and magnolol isolated from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insights of magnolol antimicrobial activity against Mycoplasma using untargeted metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Enigmatic Presence of Isomagnolol in Camellia sinensis: A Technical Guide for Researchers
An In-depth Exploration of the Natural Occurrence, Experimental Protocols, and Putative Biological Significance of a Minor Lignan in the Tea Plant.
Introduction
Isomagnolol, a bioactive lignan primarily recognized for its presence in the genus Magnolia, has also been identified as a minor constituent within the roots of Camellia sinensis, the plant species from which tea is derived. While the extensive array of polyphenols, particularly catechins, in tea leaves has been the subject of voluminous research, the lignans residing in other tissues of the tea plant remain a comparatively nascent field of study. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound in Camellia sinensis. It is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of this compound's presence in a globally significant plant. The guide details available experimental protocols for its extraction and discusses potential, inferred signaling pathways based on its structural analog, Magnolol.
Natural Occurrence and Quantitative Data
This compound has been identified as a minor lignan in the roots of Camellia sinensis. To date, the scientific literature accessible through extensive searches does not provide specific quantitative data regarding the concentration of this compound in the roots, stems, or leaves of the tea plant. The existing research primarily focuses on the qualitative identification of this compound, particularly within the root tissues. The lack of quantitative studies represents a significant knowledge gap and a promising area for future research in the phytochemical analysis of Camellia sinensis.
Table 1: Quantitative Data on this compound in Camellia sinensis
| Plant Part | Cultivar/Variety | Geographic Origin | This compound Concentration (e.g., mg/g dry weight) | Analytical Method | Reference |
| Roots | Not Specified | Not Specified | Data Not Available | Not Specified | N/A |
| Stems | Not Specified | Not Specified | Data Not Available | Not Specified | N/A |
| Leaves | Not Specified | Not Specified | Data Not Available | Not Specified | N/A |
Note: This table is provided as a template for future research. Currently, there is no available quantitative data to populate it.
Experimental Protocols
While quantitative data is scarce, a methodology for the extraction and isolation of this compound from Camellia sinensis roots has been described. This protocol is crucial for researchers aiming to isolate and quantify this compound or to investigate its biological activities.
Protocol 1: Extraction and Isolation of this compound from Camellia sinensis Roots
This protocol is adapted from methodologies described for the isolation of lignans from plant materials.
1. Sample Preparation:
-
Collect fresh roots of Camellia sinensis.
-
Wash the roots thoroughly to remove soil and debris.
-
Air-dry or freeze-dry the roots to a constant weight.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Step 1: Defatting:
-
The powdered root material is first defatted to remove non-polar compounds that may interfere with subsequent extraction steps.
-
Suspend the root powder in hexane.
-
Heat the suspension at 40°C for 6 hours with continuous stirring.
-
Filter the mixture and discard the hexane fraction.
-
-
Step 2: Dichloromethane (DCM) Extraction:
-
The defatted root powder is then subjected to extraction with dichloromethane to isolate biphenyl lignans.
-
Submerge the powder in DCM and stir for 24 hours at room temperature.
-
Filter and collect the DCM extract.
-
Repeat the DCM extraction two more times (for a total of three extractions) to ensure exhaustive extraction of the target compounds.
-
Pool the DCM extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3. Chromatographic Separation:
-
Flash Chromatography:
-
The crude DCM extract is subjected to flash chromatography for the separation of this compound.
-
Stationary Phase: Silica gel (70–230 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 1:9 v/v and gradually increasing to 3:7 v/v).
-
Elution: this compound is expected to elute at a concentration of approximately 20–25% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
4. Purity and Structural Confirmation:
-
The purity of the isolated this compound should be assessed using HPLC.
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1. Workflow for the extraction and isolation of this compound.
Putative Signaling Pathways
Direct research on the signaling pathways affected by this compound specifically from Camellia sinensis is not currently available. However, extensive research has been conducted on its structural isomer, Magnolol, which is also a biphenyl neolignan. Given their structural similarities, it is plausible that this compound may exert its biological effects through similar molecular targets and signaling cascades. The following section outlines the key signaling pathways modulated by Magnolol, which can serve as a predictive framework for future investigations into this compound.
Inferred Anti-inflammatory Signaling Pathways
Magnolol has been shown to possess potent anti-inflammatory properties by modulating key signaling pathways.[1][2][3]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Magnolol can inhibit the activation of the NF-κB pathway.[1][2][3] This is a critical pathway that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB can lead to a reduction in the inflammatory response.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, which includes ERK1/2, JNK, and p38, is another crucial regulator of inflammation. Magnolol has been observed to suppress the phosphorylation of these kinases, thereby inhibiting the downstream signaling that leads to the production of inflammatory mediators.[1][2][3]
Figure 2. Inferred anti-inflammatory signaling pathways of this compound.
Inferred Antioxidant Signaling Pathways
Magnolol is also known for its antioxidant properties, which are mediated through the activation of protective cellular pathways.[1]
-
Nrf2/KEAP1 (Nuclear factor erythroid 2-related factor 2/Kelch-like ECH-associated protein 1) Pathway: Magnolol can activate the Nrf2/KEAP1 pathway.[1] Under normal conditions, Nrf2 is kept inactive by KEAP1. Upon activation by compounds like Magnolol, Nrf2 translocates to the nucleus and induces the expression of antioxidant response element (ARE)-driven genes, which encode for a variety of antioxidant and detoxifying enzymes.
References
Preliminary Pharmacological Profile of Isomagnolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolol, a neolignan found in the bark of Magnolia officinalis, is a structural isomer and a metabolite of magnolol. While much of the existing research has centered on magnolol and its isomer honokiol, emerging evidence suggests that this compound possesses a unique pharmacological profile with potential therapeutic applications. This technical guide provides a preliminary investigation into the pharmacological activities of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key molecular pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Pharmacological Activities
Current research indicates that this compound exhibits a range of biological activities, including cannabinoid receptor modulation, and is predicted to have anti-inflammatory, antioxidant, and neuroprotective properties, largely inferred from studies on its parent compound, magnolol.
Cannabinoid Receptor Modulation
trans-Isomagnolol has been identified as a selective partial agonist of the Cannabinoid Receptor 2 (CB2).[1] This interaction is significant as CB2 receptor activation is associated with anti-inflammatory and analgesic effects.[2] In contrast to its metabolite, tetrahydromagnolol, trans-isomagnolol was found to be inactive as an antagonist at the G-protein coupled receptor 55 (GPR55).[3]
Anti-Inflammatory and Antioxidant Potential
While direct quantitative data for this compound is limited, its structural similarity to magnolol suggests potential anti-inflammatory and antioxidant properties. Magnolol has been shown to inhibit the production of pro-inflammatory mediators and scavenge free radicals.[2]
Neuroprotective Potential
Similarly, the neuroprotective effects of this compound are largely extrapolated from studies on magnolol, which has been demonstrated to protect neurons from various insults, including glutamate-induced excitotoxicity.[4]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and its parent compound, magnolol, for comparative purposes.
| Compound | Target/Assay | Activity | Value | Reference |
| trans-Isomagnolol | Cannabinoid Receptor 2 (CB2) | Partial Agonist | - | [1] |
| trans-Isomagnolol | G-protein coupled receptor 55 (GPR55) | Antagonist | Inactive | [3] |
| Magnolol | Cannabinoid Receptor 2 (CB2) | Partial Agonist (EC50) | 3.28 µM | [1][5] |
| Magnolol | α-glucosidase | Inhibition (IC50) | 2.0 µM | [2] |
| Magnolol | Protein Tyrosine Phosphatase-1B (PTP1B) | Inhibition (IC50) | 24.6 µM | [2] |
| Magnolol | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist (Ki) | 2.04 µM | [2] |
| Magnolol | Cytochrome P450 1A (CYP1A) | Inhibition (IC50) | 1.62 µM | [2] |
| Magnolol | Cytochrome P450 2C (CYP2C) | Inhibition (IC50) | 5.56 µM | [2] |
| Magnolol | Cytochrome P450 3A (CYP3A) | Inhibition (IC50) | 35.0 µM | [2] |
Note: Specific quantitative data (Ki, EC50, IC50) for the partial agonist activity of trans-isomagnolol at the CB2 receptor, as well as for its anti-inflammatory and antioxidant activities, are not yet available in the public domain and require access to the full text of cited literature for confirmation.
Experimental Protocols
This section details the methodologies for key experiments relevant to the pharmacological profiling of this compound.
Cannabinoid Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional activity (EC50) of this compound at cannabinoid receptors.
Protocol:
-
Radioligand Binding Assay (for Ki):
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors are used.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Assay: Membranes are incubated with a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of the test compound (this compound).
-
Detection: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Bound and free radioligand are separated by filtration, and radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
-
-
cAMP Accumulation Assay (for EC50):
-
Cell Culture: CHO cells co-expressing the respective cannabinoid receptor and a cAMP-responsive reporter gene are used.
-
Assay: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production and then incubated with varying concentrations of the test compound.
-
Detection: Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).
-
Data Analysis: EC50 values are determined by plotting the concentration-response curve.
-
In Vitro Anti-Inflammatory Assay: Nitric Oxide Inhibition
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Assay: Cells are pre-treated with various concentrations of this compound for a specified period before being stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production.
-
NO Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
In Vitro Antioxidant Assays
Objective: To determine the free radical scavenging activity of this compound.
Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable DPPH radical.
-
Assay: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with varying concentrations of this compound.
-
Detection: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured spectrophotometrically after a set incubation time.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Assay: The ABTS•+ radical is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). This pre-formed radical solution is then incubated with different concentrations of this compound.
-
Detection: The reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured.
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
Objective: To assess the neuroprotective effect of this compound against glutamate-induced neuronal cell death.
Protocol:
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., PC12) are cultured.
-
Assay: Cells are pre-treated with different concentrations of this compound for a defined period before being exposed to a toxic concentration of glutamate.
-
Viability Assessment: Cell viability is measured using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The percentage of cell survival is calculated relative to the glutamate-treated control, and the EC50 value for neuroprotection is determined.
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities of its parent compound, magnolol, the NF-κB and MAPK signaling cascades are of particular interest.
Cannabinoid Receptor 2 (CB2) Signaling
As a partial agonist, this compound is expected to activate the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
CB2 Receptor Signaling Pathway for this compound
Putative Anti-Inflammatory Signaling (NF-κB Pathway)
Based on studies of magnolol, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.
Putative Inhibition of the NF-κB Pathway by this compound
Experimental Workflow for Pharmacological Screening
A logical workflow for the preliminary pharmacological investigation of a compound like this compound is outlined below.
References
- 1. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnolol Reduces Glutamate-Induced Neuronal Excitotoxicity and Protects against Permanent Focal Cerebral Ischemia Up to 4 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Isomagnolol's Role as a Metabolite of Magnolol: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Magnolol, a bioactive neolignan from Magnolia officinalis, is subject to extensive metabolism that significantly influences its bioavailability and pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of isomagnolol as a key metabolite of magnolol. It details the metabolic pathways, including the role of cytochrome P450 enzymes and microbial biotransformation, and presents available quantitative data on these processes. Furthermore, this guide outlines detailed experimental protocols for the in vitro study of magnolol metabolism and the analytical quantification of its metabolites. A comparative analysis of the modulation of critical signaling pathways by both magnolol and this compound is also presented, supported by visual diagrams to elucidate complex biological interactions. This document serves as a critical resource for researchers engaged in the study of magnolol's therapeutic potential and the metabolic considerations crucial for drug development.
Introduction
Magnolol (5,5'-diallyl-2,2'-dihydroxybiphenyl) is a well-characterized polyphenolic compound with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1]. However, its clinical application is often hampered by low water solubility and rapid metabolism, leading to poor bioavailability[1]. The biotransformation of magnolol gives rise to several metabolites, among which this compound and tetrahydromagnolol are prominent[1][2]. This compound, a structural isomer of magnolol, is formed through the isomerization of one of the allyl groups to a propenyl group. Emerging evidence suggests that these metabolites are not mere inactive byproducts but may possess their own distinct or even enhanced biological activities, thereby contributing to the overall therapeutic profile of magnolol[3]. Understanding the metabolic fate of magnolol and the pharmacological role of its metabolites, such as this compound, is paramount for optimizing its therapeutic use and for the rational design of novel drug candidates.
Metabolic Pathways of Magnolol to this compound
The metabolism of magnolol is a complex process involving both host enzymes and intestinal microbiota. It primarily undergoes Phase I and Phase II metabolism.
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the main drivers of Phase I metabolism of magnolol[1][4]. While specific CYP isoforms responsible for the isomerization of magnolol to this compound are not definitively identified, it is known that CYP2C and CYP3A subfamilies are significantly involved in the overall metabolism of magnolol[4].
Phase II Metabolism: Magnolol is also subject to extensive Phase II conjugation reactions, primarily glucuronidation and sulfation, which increase its water solubility and facilitate its excretion[1].
Microbial Metabolism: Intestinal bacteria play a crucial role in the metabolism of magnolol. Studies have identified "trans-isomagnolol" as a fecal metabolite in rats, suggesting that the gut microbiota is capable of performing the isomerization of the allyl side chain of magnolol[2][3]. The formation of metabolites like this compound appears to be related to the induction of metabolic enzymes, potentially within these intestinal bacteria[2].
The proposed metabolic conversion of magnolol to this compound is visualized in the following diagram.
Quantitative Data on Magnolol Metabolism
While specific enzyme kinetics for the conversion of magnolol to this compound are not yet well-defined in the literature, extensive research has been conducted on the interaction of magnolol with metabolic enzymes. The following tables summarize the available quantitative data.
Table 1: Inhibitory Effects of Magnolol on Human Cytochrome P450 Isoforms
| CYP Isoform | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference(s) |
| CYP1A2 | 5.4 | - | - | [5] |
| CYP1A | 1.62 | Uncompetitive | 1.09-12.0 | [1][4] |
| CYP2C | 5.56 | Competitive | 10.0-15.2 | [1][4] |
| CYP3A | 35.0 | Competitive | 93.7-183 | [1][4] |
Table 2: Pharmacokinetic Parameters of Magnolol and Its Metabolites
| Compound | Parameter | Value | Species | Reference(s) |
| Magnolol | Oral Bioavailability | ~4% | Human/Rat | [1] |
| Magnolol | Peak Plasma Conc. (oral) | 426.4 ± 273.8 ng/mL | Rat | [1] |
| Tetrahydromagnolol | EC₅₀ at CB2 Receptor | 0.170 µM | - | [3] |
| Magnolol | EC₅₀ at CB2 Receptor | 3.28 µM | - | [3] |
Experimental Protocols
In Vitro Metabolism of Magnolol in Liver Microsomes
This protocol is adapted from studies on CYP-mediated metabolism of xenobiotics and can be used to investigate the formation of this compound from magnolol.
Objective: To determine the in vitro conversion of magnolol to this compound by liver microsomes.
Materials:
-
Magnolol
-
Pooled human or rat liver microsomes (HLM or RLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (IS) for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of magnolol in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding magnolol (at various concentrations, e.g., 1-100 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Quantification of Magnolol and this compound by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of magnolol and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate magnolol and this compound
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Magnolol: Q1 m/z 265.1 -> Q3 m/z [fragment ion]
-
This compound: Q1 m/z 265.1 -> Q3 m/z [fragment ion]
-
Internal Standard: To be determined based on the chosen IS
-
Data Analysis:
-
Quantification is performed by constructing a calibration curve using known concentrations of magnolol and this compound standards and calculating the peak area ratio of the analyte to the internal standard.
Signaling Pathways Modulated by Magnolol and this compound
Magnolol is known to exert its pharmacological effects by modulating several key signaling pathways, primarily the NF-κB and PI3K/Akt pathways[1]. While direct comparative studies on the signaling pathways modulated by this compound are limited, its activity at cannabinoid receptors suggests an influence on downstream signaling cascades that often intersect with those affected by magnolol[3].
NF-κB Signaling Pathway
Magnolol is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival[6][7]. It has been shown to inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes[6].
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Magnolol has been demonstrated to inhibit this pathway in various cancer cell lines, contributing to its anti-tumor effects[8][9]. It can downregulate the phosphorylation of Akt, thereby inhibiting downstream signaling.
The following diagram illustrates the inhibitory effects of magnolol on these pathways. The potential modulatory role of this compound is also depicted, based on its known biological activities.
Conclusion and Future Directions
This compound is a significant metabolite of magnolol, likely formed through the action of both host and microbial enzymes. While the precise mechanisms and quantitative aspects of its formation require further elucidation, it is evident that this compound is biologically active and may contribute to the overall pharmacological profile of magnolol. The enhanced potency of magnolol metabolites at certain targets, such as cannabinoid receptors, underscores the importance of considering metabolic fate in drug development.
Future research should focus on:
-
Identifying the specific CYP450 isoforms and microbial enzymes responsible for the isomerization of magnolol to this compound.
-
Conducting detailed enzyme kinetic studies to quantify the rate of this compound formation.
-
Performing comprehensive comparative studies to delineate the signaling pathways modulated by this compound in comparison to magnolol.
A deeper understanding of the role of this compound will be instrumental in harnessing the full therapeutic potential of magnolol and its derivatives.
References
- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic interactions of magnolol with cytochrome P450 enzymes: uncompetitive inhibition of CYP1A and competitive inhibition of CYP2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnolia ovovata extract and its active component magnolol prevent skin photoaging via inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Isomagnolol from Dried Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolol, a neolignan found in the roots of Magnolia officinalis, has garnered significant interest within the scientific community for its potential therapeutic properties. As an isomer of magnolol and honokiol, it shares a similar biphenolic structure that contributes to its bioactivity. Preliminary research suggests that this compound possesses antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanism of action is thought to involve the modulation of several key signaling pathways, including the inhibition of pro-inflammatory cytokines and its activity as a selective partial agonist of the cannabinoid CB2 receptor.[1][2]
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from dried Magnolia officinalis roots. The protocols detailed below are a synthesis of established techniques for the extraction of related neolignans, offering a robust starting point for isolating this compound for research and drug development purposes.
Data Presentation: Comparison of Extraction Methods for Neolignans from Magnolia officinalis
The following table summarizes quantitative data from various studies on the extraction of magnolol and honokiol, the primary neolignans in Magnolia roots. While specific yields for this compound are not extensively reported, it is co-extracted with these major components. The presented data can be used to guide the selection of an appropriate extraction strategy to obtain a crude extract enriched in these related compounds, from which this compound can then be purified.
| Extraction Method | Plant Material | Solvent System | Key Parameters | Typical Yield of Magnolol & Honokiol | Reference |
| Ethanol Reflux Extraction | Dried root bark of Magnolia officinalis | 70% Ethanol | 3 reflux cycles | Not specified, but considered effective. | [3] |
| Supercritical CO₂ Extraction | Bark of Magnolia officinalis | CO₂ with ethanol as a co-solvent | Pressure: >20 MPa | Selectivity for magnolol over honokiol can be achieved. | [4] |
| Mechanochemical Extraction | Powder of Magnolia officinalis | Water with Na₂CO₃ | Milling for 7 min, extraction at 40°C for 20 min | Higher yield than heat-reflux extraction. | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract of Cortex Magnoliae Officinalis | n-hexane-ethyl acetate-methanol-water (1:0.4:1:0.4, v/v) | N/A (Purification method) | From 150 mg of crude extract, 45 mg of magnolol and 80 mg of honokiol were obtained. |
Experimental Protocols
I. Preparation of Dried Plant Material
-
Sourcing and Identification : Obtain dried roots of Magnolia officinalis. Ensure proper botanical identification to guarantee the presence of the target compounds.
-
Cleaning and Drying : Thoroughly wash the roots to remove soil and other debris. Dry the roots in a well-ventilated area or a drying oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.
-
Grinding : Once completely dry, grind the roots into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is generally suitable for efficient extraction.
II. Extraction Methodologies
This is a conventional and widely used method for the extraction of neolignans.
-
Maceration : Place 100 g of the powdered root material into a round-bottom flask. Add 1 L of 70% ethanol to the flask.
-
Reflux : Set up a reflux apparatus and heat the mixture to the boiling point of the solvent. Maintain the reflux for 2 hours.
-
Filtration : After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Repeated Extraction : Return the solid residue to the flask and repeat the reflux extraction two more times with fresh solvent to ensure exhaustive extraction.
-
Solvent Evaporation : Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
This method is a green chemistry approach that offers high selectivity.
-
Apparatus Setup : Prepare a supercritical fluid extraction system.
-
Extraction Vessel : Pack the extraction vessel with 100 g of the powdered root material.
-
Parameter Setting : Set the extraction parameters. A common starting point is a pressure of 20 MPa and a temperature of 40°C. Ethanol can be used as a co-solvent to enhance the extraction efficiency of the polar neolignans.
-
Extraction : Pump supercritical CO₂ through the extraction vessel. The extracted compounds are collected in a separator by reducing the pressure.
-
Collection : The crude extract, enriched in magnolol and its isomers, is collected from the separator.
III. Purification of this compound
The crude extract obtained from the above methods will be a mixture of magnolol, honokiol, this compound, and other plant metabolites. Chromatographic techniques are essential for the isolation of this compound.
-
Stationary Phase : Pack a glass column with silica gel (100-200 mesh) using a suitable solvent slurry (e.g., n-hexane).
-
Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried sample onto the top of the prepared column.
-
Elution : Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection : Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
This compound Isolation : this compound, being an isomer of magnolol, will have a similar polarity. Careful fraction collection and analysis are required. Fractions containing the compound of interest are combined.
For higher purity, preparative HPLC is recommended.
-
Column : Use a C18 reversed-phase column.
-
Mobile Phase : A common mobile phase for the separation of these isomers is a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. A gradient elution may be necessary for optimal separation.
-
Injection : Dissolve the partially purified extract from column chromatography in the mobile phase and inject it into the HPLC system.
-
Detection : Monitor the elution profile using a UV detector, typically at a wavelength of around 290 nm.
-
Fraction Collection : Collect the peak corresponding to this compound.
-
Purity Confirmation : The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways of this compound
References
- 1. Buy this compound (EVT-3027085) | 87688-90-2 [evitachem.com]
- 2. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]
Application Note: Quantification of Isomagnolol in Plant Extracts Using a Validated HPLC-UV Method
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the phytochemical analysis of plant extracts, particularly those from the Magnolia species.
Abstract: This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of isomagnolol in plant extracts. This compound, a neolignan found in plants like Magnolia officinalis, is a metabolite of magnolol and shares significant biological activities with its isomers, magnolol and honokiol.[1] Accurate quantification is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. The described protocol provides a comprehensive guide covering sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.
Introduction
The bark of Magnolia officinalis is a well-known material in Traditional Chinese Medicine, valued for its anti-inflammatory, antioxidant, and anti-anxiety effects.[2][3] These properties are largely attributed to its primary bioactive constituents, the neolignan isomers magnolol and honokiol.[3] this compound is a key metabolite of magnolol and contributes to the overall pharmacological profile of magnolia bark extracts.[1] Therefore, a validated analytical method for its precise quantification is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a simple, sensitive, and reliable method for this purpose.[3][4] This protocol is adapted from established methods for the analysis of the closely related isomers, magnolol and honokiol.
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode-Array Detector (DAD) is required.[2]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Formic Acid or Phosphoric Acid (Analytical Grade)
-
This compound reference standard (Purity >95%)
-
-
Grinding: Dry the plant material (e.g., magnolia bark) and grind it into a fine powder (e.g., 40 mesh).
-
Extraction: Accurately weigh a portion of the powdered sample (e.g., 1.0 g) into a conical flask. Add a suitable volume of extraction solvent, such as ethanol or 70% methanol.[3][5]
-
Sonication/Shaking: Perform extraction using an ultrasonic bath for approximately 30-45 minutes or a rotary shaker.[3][6]
-
Filtration: Filter the resulting extract through a suitable filter paper into a collection flask.[3] For enhanced recovery, the filter and flask can be rinsed with an additional small volume of the extraction solvent.
-
Concentration & Reconstitution: Evaporate the solvent from the clear filtrate, for instance, using a vacuum evaporator.[3] Reconstitute the dried residue in a precise volume of the mobile phase or methanol.[5]
-
Final Filtration: Before injection into the HPLC system, filter the reconstituted sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6]
-
Stock Solution: Accurately weigh a precise amount of this compound reference standard and dissolve it in methanol or the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to cover the expected concentration range of this compound in the plant extracts. A typical range might be 0.025 - 1.5 mg/mL.[4]
The following table summarizes the recommended HPLC-UV conditions, based on methods developed for the isomeric compounds magnolol and honokiol.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[2][6] |
| Mobile Phase | Isocratic: Acetonitrile / 0.2% Formic Acid in Water (75:25, v/v)[2] or Methanol / 0.1% TFA in Water (80:20, v/v)[4] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2][4] |
| Injection Volume | 20 µL[2][4] |
| UV Detection Wavelength | 290 nm[2][4][7] |
| Run Time | 15 minutes[2] |
Method Validation Summary
A full method validation should be performed according to ICH guidelines. The table below presents typical validation parameters obtained for the closely related isomers, magnolol and honokiol, which can serve as a benchmark for the expected performance of the this compound method.
| Validation Parameter | Magnolol | Honokiol | Reference |
| Linearity Range | 0.025 - 1.5 mg/mL | N/A | [4] |
| Correlation Coefficient (R²) | 0.9985 | N/A | [4] |
| Limit of Detection (LOD) | 0.00988 mg/mL (90 ng/zone via TLC) | 70 ng/zone (via TLC) | [4][7] |
| Limit of Quantification (LOQ) | 0.02993 mg/mL (280 ng/zone via TLC) | 200 ng/zone (via TLC) | [4][7] |
| Accuracy (% Recovery) | 98.42 - 103.83% | >98.7% | [4][5] |
| Precision (% RSD) | ≤ 2.5% | < 0.93% | [4][5] |
Note: The values for LOD and LOQ from reference[7] were determined by TLC-densitometry but provide a useful estimation. It is critical to independently validate these parameters specifically for this compound using the HPLC-UV method.
Data Analysis and Visualization
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Construct a calibration curve by plotting the peak area against the concentration of the prepared standard solutions. The concentration of this compound in the plant extract sample can then be calculated using the linear regression equation derived from this curve.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow diagram of the HPLC-UV system components.
Conclusion
The HPLC-UV method described provides a reliable and efficient protocol for the quantification of this compound in plant extracts. By adhering to the detailed steps for sample preparation and the optimized chromatographic conditions, researchers can achieve accurate and reproducible results. This method is suitable for routine quality control of herbal supplements, standardization of plant extracts, and supporting further pharmacological research.[2][4]
References
- 1. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 2. mdpi.com [mdpi.com]
- 3. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements—The Application of 1H NMR and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Determination of honokiol and magnolol by micro HPLC with electrochemical detection and its application to the distribution analysis in branches and leaves of Magnolia obovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-layer chromatographic quantification of magnolol and honokiol in dietary supplements and selected biological properties of these preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Evaluating the Anti-Inflammatory Properties of Isomagnolol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a cell-based assay to quantify the anti-inflammatory activity of isomagnolol, a metabolite of magnolol.[1][2] The protocol utilizes lipopolysaccharide (LPS)-stimulated macrophages as a well-established in vitro model of inflammation.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is implicated in a wide range of diseases. Consequently, there is significant interest in identifying and characterizing novel anti-inflammatory agents.[3] this compound is a neolignan and a primary metabolite of magnolol, a compound isolated from Magnolia officinalis, which has been extensively studied for its anti-inflammatory properties.[1][4] Like magnolol, this compound's potential therapeutic effects are believed to be mediated through the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][5][6]
This protocol describes a robust and reproducible cell-based assay using the murine macrophage cell line RAW 264.7 to screen and characterize the anti-inflammatory efficacy of this compound. The assay measures the inhibition of pro-inflammatory mediators following stimulation with bacterial lipopolysaccharide (LPS).
Principle of the Assay
The assay is based on the inflammatory response of macrophages to LPS, a major component of the outer membrane of Gram-negative bacteria.[7] In macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the NF-κB and MAPK pathways.[6] This activation leads to the transcriptional upregulation and subsequent release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[8][9][10]
This compound, based on the known mechanism of magnolol, is hypothesized to exert its anti-inflammatory effects by inhibiting these signaling pathways, thereby reducing the production of inflammatory markers.[1][6][11] The potency of this compound is determined by measuring the dose-dependent reduction of these markers in the presence of the compound.
Key Inflammatory Signaling Pathways
LPS stimulation activates the TLR4 receptor, initiating a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer.[12] In the nucleus, NF-κB acts as a transcription factor for numerous pro-inflammatory genes. Simultaneously, the TLR4 signal activates the MAPK pathways (ERK, JNK, and p38), which also contribute to the expression of inflammatory cytokines.[1][6] Magnolol has been shown to inhibit IKK activity and the phosphorylation of p38, JNK, and ERK.[1][6][11]
References
- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]
- 6. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Isomagnolol in a Mouse Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo studies detailing the administration of Isomagnolol in mouse models of neuroinflammation are limited in the public domain. This compound is a major metabolite of Magnolol, a well-researched biphenolic compound with potent anti-inflammatory properties.[1][2] The following application notes and protocols are based on the extensive research conducted on Magnolol and are provided as a comprehensive guide for initiating studies on this compound, with the understanding that optimization may be necessary.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. This compound, a metabolite of Magnolol, is predicted to have synergistic effects and is a promising candidate for therapeutic intervention due to the established anti-inflammatory and neuroprotective effects of its parent compound.[1] Magnolol has been shown to mitigate neuroinflammation by inhibiting key inflammatory pathways, including the NF-κB and MAPK signaling cascades, and by suppressing the activation of microglia and the NLRP3 inflammasome.[1][3][4] These protocols provide a framework for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of acute neuroinflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of Magnolol in mouse models of inflammation, which can serve as a benchmark for evaluating this compound.
Table 1: Effect of Magnolol on Pro-inflammatory Cytokine Levels in LPS-Induced Neuroinflammation Models
| Cytokine | Mouse Model | Magnolol Dose | Route of Administration | % Reduction vs. LPS Control | Reference |
| TNF-α | Alzheimer's Disease (Aβ₁₋₄₂) | 20 mg/kg | Gavage | Significant decrease | [3] |
| Alzheimer's Disease (TgCRND8) | 20 and 40 mg/kg | Oral | Significantly reduced | [5] | |
| Dextran Sulfate Sodium (DSS) Colitis | Not Specified | Not Specified | Attenuated expression | [1] | |
| IL-1β | Alzheimer's Disease (Aβ₁₋₄₂) | 20 mg/kg | Gavage | Significant decrease | [3] |
| Alzheimer's Disease (TgCRND8) | 20 and 40 mg/kg | Oral | Markedly reduced | [5] | |
| Hepatic Steatosis | Not Specified | Not Specified | Drastically reversed increase | [6] | |
| IL-6 | Alzheimer's Disease (Aβ₁₋₄₂) | 20 mg/kg | Gavage | Significant decrease | [3] |
| Alzheimer's Disease (TgCRND8) | 20 and 40 mg/kg | Oral | Markedly reduced | [5] | |
| Dextran Sulfate Sodium (DSS) Colitis | Not Specified | Not Specified | Attenuated expression | [1] |
Table 2: Effect of Magnolol on Inflammatory Signaling Pathways
| Signaling Pathway Component | Mouse Model | Magnolol Dose | Effect | Reference |
| p-NF-κB p65 | Alzheimer's Disease (TgCRND8) | 20 and 40 mg/kg | Significantly increased ratio of p-NF-κB p65/NF-κB p65 | [5] |
| NLRP3 Inflammasome | Alcoholic Liver Disease | Not Specified | Suppressed activation | [4] |
| Microglia Activation (Iba-1) | Alzheimer's Disease (TgCRND8) | 20 and 40 mg/kg | Significantly suppressed activation | [5] |
| Astrocyte Activation (GFAP) | Alzheimer's Disease (TgCRND8) | 20 and 40 mg/kg | Significantly suppressed activation | [5] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol describes the induction of acute neuroinflammation in mice using LPS, a component of the outer membrane of Gram-negative bacteria.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (or Magnolol as a reference compound)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose or a solution of saline with a small percentage of DMSO and Tween 80)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control: Receives vehicle only.
-
LPS Control: Receives vehicle followed by LPS.
-
This compound Treatment: Receives this compound at various doses (e.g., 5, 10, 20 mg/kg) followed by LPS.
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Administer this compound or vehicle via oral gavage or intraperitoneal (i.p.) injection. The volume should be adjusted based on the mouse's body weight (typically 10 ml/kg).
-
-
LPS Administration:
-
One hour after this compound/vehicle administration, administer LPS (0.25 - 1 mg/kg) via i.p. injection to induce neuroinflammation.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of sickness (e.g., lethargy, piloerection).
-
At a predetermined time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.
-
Collect brain tissue (hippocampus and cortex are often regions of interest) and blood samples.
-
-
Tissue Processing:
-
For molecular analysis (e.g., Western blot, qPCR), snap-freeze the brain tissue in liquid nitrogen and store at -80°C.
-
For histological analysis (e.g., immunohistochemistry), perfuse the mice with saline followed by 4% paraformaldehyde (PFA), and then post-fix the brain in 4% PFA.
-
Western Blot Analysis for Inflammatory Markers
This protocol outlines the steps for quantifying the protein levels of key inflammatory markers.
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, Iba-1, GFAP, NLRP3, IL-1β, TNF-α, and a loading control like GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Analyze band intensity using image analysis software (e.g., ImageJ).
Immunohistochemistry for Microglia and Astrocyte Activation
This protocol is for visualizing the activation of glial cells in brain tissue.
Procedure:
-
Tissue Sectioning: Cut PFA-fixed, cryoprotected brains into sections (e.g., 30 µm) using a cryostat or vibratome.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against Iba-1 (for microglia) or GFAP (for astrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount sections on slides with a DAPI-containing mounting medium.
-
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number and morphology of activated microglia and astrocytes.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for in vivo this compound administration.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnolol acts as a neurorestorative agent in an Aβ1‑42‑induced mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnolol Ameliorates Behavioral Impairments and Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Isomagnolol in Cosmetic Formulations for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolol, a biphenolic neolignan found in the bark of Magnolia officinalis, is emerging as a promising active ingredient in cosmetic formulations due to its potent antioxidant and anti-inflammatory properties. Oxidative stress, induced by factors such as UV radiation and environmental pollutants, is a key contributor to premature skin aging, characterized by wrinkles, fine lines, and hyperpigmentation. This compound's ability to neutralize reactive oxygen species (ROS) and modulate cellular defense mechanisms positions it as a valuable agent for protecting the skin from oxidative damage.[1]
These application notes provide a comprehensive overview of the use of this compound in cosmetic formulations to combat oxidative stress. This document details its mechanism of action, presents available quantitative data on related compounds for comparative analysis, and offers detailed protocols for key experimental assays to evaluate its efficacy.
Mechanism of Action
This compound's protective effects against oxidative stress are believed to be mediated through two primary mechanisms:
-
Direct Radical Scavenging: As a phenolic compound, this compound can directly donate a hydrogen atom to neutralize free radicals, thereby interrupting the damaging chain reactions of oxidation.[1]
-
Modulation of Cellular Antioxidant Pathways: this compound is hypothesized to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the skin's intrinsic defense against oxidative stress. While direct evidence for this compound's effect on Nrf2 in skin cells is still under investigation, studies on the closely related isomers, magnolol and honokiol, have demonstrated their ability to activate the Nrf2 pathway in hepatocytes.
Below is a diagram illustrating the putative signaling pathway of this compound in skin cells.
Caption: Putative Nrf2 signaling pathway activated by this compound.
Data Presentation
Quantitative data on the direct antioxidant activity and cytotoxicity of this compound in skin cells are limited in publicly available literature. However, data for the related and well-studied isomers, Magnolol and Honokiol, as well as Magnolia bark extract, can provide a valuable reference for researchers.
Table 1: Antioxidant Activity of Magnolia Species Components (Reference Data)
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
| Magnolia biondii ethanol extract | DPPH | 88.14 | |
| Magnolia biondii ethanol extract | ABTS | 100.22 | |
| Magnolia officinalis methanol extract | DPPH | ~15 |
Note: IC50 values represent the concentration required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity. Data for pure this compound is not currently available in the cited literature.
Table 2: Cytotoxicity of Magnolia Species Components on Skin Cells (Reference Data)
| Compound/Extract | Cell Line | Assay | IC50 Value (µM) | Reference |
| Magnolol | A431 (human epidermoid carcinoma) | MTT (48h) | ~50-80 | [2] |
| Honokiol | HaCaT (human keratinocytes) | MTT (24h) | Not significantly cytotoxic at concentrations effective for antioxidant activity |
Note: IC50 values represent the concentration at which 50% of cell viability is lost. Higher values indicate lower cytotoxicity. Data for pure this compound on human keratinocytes or fibroblasts is not currently available in the cited literature.
Table 3: Recommended Concentration of Magnolia Bark Extract in Cosmetic Formulations
| Formulation Type | Concentration Range (% w/w) | Reference |
| Topical Dermatological Preparations | 0.001 - 10 | [3] |
| Preferred Range | 0.05 - 5 | [3] |
| Particularly Preferred Range | 0.1 - 2.0 | [3] |
Note: These concentrations refer to the whole bark extract, not isolated this compound. The concentration of this compound within the extract can vary.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cosmetic formulations for combating oxidative stress.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of this compound and determine the IC50 value (the concentration that causes 50% inhibition).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each this compound dilution to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture:
-
Seed human keratinocytes (e.g., HaCaT) or fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24 to 48 hours. Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.
Methodology:
-
Cell Culture and Treatment:
-
Seed skin cells in a black, clear-bottom 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-24 hours).
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by exposing the cells to an ROS-generating agent, such as hydrogen peroxide (H₂O₂) or UVB radiation.
-
-
Staining with DCFH-DA:
-
Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Quantify the reduction in fluorescence in this compound-treated cells compared to the cells exposed to the oxidative stressor alone. Express the results as a percentage of ROS reduction.
-
Conclusion
This compound holds significant promise as a functional ingredient in cosmetic formulations aimed at mitigating the effects of oxidative stress on the skin. Its potential to both directly scavenge free radicals and enhance the skin's endogenous antioxidant defenses through the Nrf2 pathway makes it a compelling candidate for anti-aging and protective skincare products. While further research is needed to establish specific quantitative efficacy and optimal formulation concentrations for pure this compound, the provided protocols and reference data for related compounds offer a solid foundation for researchers and formulators to explore its application. The detailed experimental workflows and the hypothesized mechanism of action provide a clear roadmap for future investigations into this exciting natural active.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of magnolol on UVB-induced skin cancer development in mice and its possible mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE102010015788A1 - Use of honokiol and magnolol or Magnolia bark extract containing honokiol and magnolol, for the preparation of topical formulation to increase microcirculation of skin and/or angiogenic effect of topical preparation - Google Patents [patents.google.com]
Isomagnolol's Mechanism of Action in Inhibiting Pro-inflammatory Cytokines: Application Notes and Protocols
Disclaimer: Scientific literature extensively details the anti-inflammatory mechanisms of magnolol . While isomagnolol is a known active metabolite of magnolol and is suggested to have synergistic effects, specific research on this compound's independent mechanism of action in inhibiting pro-inflammatory cytokines is limited. The following application notes and protocols are therefore based on the robust data available for magnolol, which serves as a powerful proxy for understanding the potential mechanisms of its isomer, this compound.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, driven by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound, a neolignan found in the bark of Magnolia officinalis, and its more extensively studied isomer, magnolol, have demonstrated significant anti-inflammatory properties. This document provides a detailed overview of the molecular mechanisms by which these compounds inhibit pro-inflammatory cytokine production, focusing on key signaling pathways. The provided protocols are intended to guide researchers in investigating these effects.
Key Signaling Pathways
Magnolol, and by extension likely this compound, exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Magnolol has been shown to inhibit NF-κB activation at multiple points[1][2][3][4][5][6][7][8]:
-
Inhibition of IKK activity: Magnolol can directly inhibit the kinase activity of the IKK complex[1].
-
Suppression of IκBα phosphorylation and degradation: By inhibiting IKK, magnolol prevents the phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB in its inactive cytoplasmic state[1][7][8].
-
Prevention of NF-κB nuclear translocation: As a consequence of IκBα stabilization, the nuclear translocation of the p65 subunit of NF-κB is blocked[1][3].
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling network involved in inflammation. It comprises several cascades, including ERK1/2, JNK, and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory cytokines.
Magnolol has been demonstrated to suppress the activation of the MAPK pathway[4][7][8][9][10]:
-
Inhibition of p38, ERK, and JNK phosphorylation: Magnolol treatment has been shown to reduce the phosphorylation and thus the activation of p38, ERK1/2, and JNK in response to inflammatory stimuli[4][7][8]. This inhibition is a key mechanism for its anti-inflammatory effects.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Magnolol has been found to inhibit the activation of the NLRP3 inflammasome, though the exact mechanism is still under investigation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on magnolol's inhibitory effects on pro-inflammatory cytokine production.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Magnolol
| Cell Line | Stimulant | Magnolol Conc. (µM) | Cytokine | Inhibition (%) | Reference |
| RAW 264.7 | LPS | 30-60 µg/ml | IL-1β, IL-6, TNF-α | Dose-dependent | [2] |
| Caco2 | LPS | Dose-dependent | IL-1β, IL-6, TNF-α | Dose-dependent | [3] |
| MMECs | LPS | Not specified | TNF-α, IL-6 | Significant | [4] |
| THP-1 | P. acnes | 10 | IL-8 | 42.7 | [6] |
| THP-1 | P. acnes | 10 | TNF-α | 20.3 | [6] |
| FLS | IL-1β | 2.5-25 µg/ml | IL-6, COX-2, MMP-1, MMP-13 | Dose-dependent | [11] |
Table 2: In Vivo Inhibition of Pro-inflammatory Cytokines by Magnolol
| Animal Model | Treatment | Magnolol Dose (mg/kg) | Cytokine | Effect | Reference |
| Sepsis Rats | LPS | Dose-dependent | IL-1β, IL-6, TNF-α | Dose-dependent reduction | [3] |
| UC Mice | DSS | 25, 50, 100 | TNF-α, IL-1β, IL-12 | Dose-dependent reduction | [2] |
| Arthritis Rats | Adjuvant | Not specified | Not specified | Inhibition of arthritis development | [11] |
| Atopic Dermatitis Mice | DNCB | Not specified | IL-4, IL-13, IL-17A, IFN-γ, IL-12A, TARC, IL-8, IL-6 | Reduction in mRNA expression | [12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Cytokine Production in Macrophages
Objective: To determine the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 1000 rpm for 5 minutes and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only treated group.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in Protocol 1 (adjust cell number and volumes accordingly). A shorter incubation time after LPS stimulation (e.g., 30-60 minutes) is typically used for assessing protein phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.
Conclusion
The available evidence strongly suggests that magnolol, and likely its isomer this compound, inhibits the production of pro-inflammatory cytokines by targeting the NF-κB and MAPK signaling pathways. These compounds represent promising candidates for the development of novel anti-inflammatory therapeutics. The provided protocols offer a framework for researchers to further investigate the specific mechanisms of this compound and validate its therapeutic potential. Further studies are warranted to delineate the precise molecular interactions of this compound with components of these inflammatory pathways.
References
- 1. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnolol protects against acute gastrointestinal injury in sepsis by down-regulating regulated on activation, normal T-cell expressed and secreted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnolol inhibits lipopolysaccharide-induced inflammatory response by interfering with TLR4 mediated NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Magnolol Alleviates Inflammatory Responses and Lipid Accumulation by AMP-Activated Protein Kinase-Dependent Peroxisome Proliferator-Activated Receptor α Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Arthritic Effects of Magnolol in Human Interleukin 1β-Stimulated Fibroblast-Like Synoviocytes and in a Rat Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Isomagnolol in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolol, a neolignan compound and a metabolite of Magnolol found in the bark of Magnolia officinalis, is emerging as a promising candidate for neuroprotective therapies.[1] While extensive research has been conducted on its isomer, Magnolol, the direct neuroprotective potential of this compound is an area of increasing interest. These application notes provide a comprehensive overview of the methodologies to investigate the neuroprotective effects of this compound in cultured neurons, drawing upon the established mechanisms of its closely related isomer, Magnolol. The protocols outlined below are designed to assess this compound's ability to mitigate neuronal damage induced by oxidative stress and other neurotoxic insults. The primary mechanism of action is hypothesized to involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for neuronal survival and function.[1][2][3]
Data Presentation
The following tables summarize expected quantitative outcomes based on studies of Magnolol, a structural isomer of this compound. These tables are intended to serve as a reference for expected dose-dependent effects of this compound in mitigating neurotoxicity.
Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| Control (Vehicle) | - | 100% |
| Neurotoxin (e.g., MPP+) | - | 50% ± 5% |
| This compound + Neurotoxin | 1 | 60% ± 5% |
| This compound + Neurotoxin | 10 | 75% ± 5% |
| This compound + Neurotoxin | 25 | 85% ± 5% |
| This compound + Neurotoxin | 50 | 95% ± 5% |
Note: Data are hypothetical and based on reported effects of Magnolol. Actual results with this compound may vary.
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | ROS Levels (% of Neurotoxin Group) |
| Control (Vehicle) | - | 10% ± 2% |
| Neurotoxin (e.g., MPP+) | - | 100% |
| This compound + Neurotoxin | 1 | 80% ± 7% |
| This compound + Neurotoxin | 10 | 60% ± 6% |
| This compound + Neurotoxin | 25 | 40% ± 5% |
| This compound + Neurotoxin | 50 | 25% ± 4% |
Note: Data are hypothetical and based on reported effects of Magnolol.[4] Actual results with this compound may vary.
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.
Protocol 1: Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a common model for neuroprotection studies.
Materials:
-
Pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and dissect the embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density in Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., MPP+, glutamate, or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed primary neurons in a 96-well plate and allow them to mature.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1-2 hours.
-
Induce neurotoxicity by adding the chosen neurotoxin at a predetermined concentration. Include control wells with vehicle and neurotoxin alone.
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Measurement of Lactate Dehydrogenase (LDH) Release
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.
Materials:
-
Supernatant from treated primary neuronal cultures
-
LDH cytotoxicity assay kit
Procedure:
-
Following treatment with this compound and a neurotoxin as described in the MTT assay protocol, collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to the positive control (fully lysed cells).
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFDA-AM, to measure intracellular ROS levels.
Materials:
-
Primary neuronal cultures
-
This compound stock solution
-
Neurotoxin
-
2',7'-dichlorofluorescin diacetate (DCFDA-AM) or other suitable ROS indicator
-
Fluorescence microscope or plate reader
Procedure:
-
Treat the neuronal cultures with this compound and the neurotoxin.
-
Load the cells with the ROS indicator (e.g., 10 µM DCFDA-AM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths.
-
Quantify the fluorescence intensity relative to the control and neurotoxin-treated groups.
Visualizations
The following diagrams illustrate the proposed neuroprotective mechanisms of this compound and a general experimental workflow.
Caption: Proposed signaling pathway for this compound's neuroprotective effect.
Caption: General experimental workflow for assessing neuroprotection.
References
- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnolol protects against oxidative stress-mediated neural cell damage by modulating mitochondrial dysfunction and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational and Experimental Assessments of Magnolol as a Neuroprotective Agent and Utilization of UiO-66(Zr) as Its Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnolol Protects against MPTP/MPP+-Induced Toxicity via Inhibition of Oxidative Stress in In Vivo and In Vitro Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield Isomagnolol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Isomagnolol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound?
A1: this compound is primarily synthesized through three main routes:
-
Chemical modification of Magnolol: This involves the isomerization of one of the allyl groups of Magnolol to a propenyl group.[1]
-
Cross-coupling reactions: The Suzuki-Miyaura cross-coupling reaction is a common method for constructing the biphenyl core of this compound.[2]
-
Oxidative coupling: This biomimetic approach involves the oxidative dimerization of phenolic precursors.[1]
Q2: I am getting a low yield in my Suzuki-Miyaura coupling step. What are the potential causes and solutions?
A2: Low yields in Suzuki-Miyaura coupling can stem from several factors. Refer to the Troubleshooting Guide below for a detailed breakdown of potential causes such as inactive catalyst, poor quality of reagents, or suboptimal reaction conditions, along with specific troubleshooting suggestions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of hexane and ethyl acetate, will show the consumption of the starting materials and the formation of the product. The spots can be visualized under UV light.
Q4: What are the common impurities encountered during this compound synthesis and how can they be removed?
A4: Common impurities may include unreacted starting materials, homocoupling byproducts from the boronic acid, and other side-products. Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present.
Experimental Protocols
High-Yield Synthesis of trans-Isomagnolol via Suzuki-Miyaura Coupling
This protocol describes a multi-step synthesis of trans-Isomagnolol with reported high yields in the key steps.[2]
Step 1: Bromination of 2,2'-Dimethoxybiphenyl
-
Reagents: 2,2'-Dimethoxybiphenyl, N-Bromosuccinimide (NBS), Dimethylformamide (DMF)
-
Procedure: To a solution of 2,2'-dimethoxybiphenyl in DMF, add NBS portion-wise at room temperature. Stir the reaction mixture for 12 hours. After completion, the reaction is quenched with water and the product, 5,5'-dibromo-2,2'-dimethoxybiphenyl, is extracted with an organic solvent.
-
Yield: 80%
Step 2: Demethylation
-
Reagents: 5,5'-Dibromo-2,2'-dimethoxybiphenyl, Boron tribromide (BBr₃), Dichloromethane (CH₂Cl₂)
-
Procedure: Dissolve the dibrominated compound in CH₂Cl₂ and cool the solution to -78°C. Add BBr₃ dropwise and allow the reaction to slowly warm to room temperature. The reaction is then carefully quenched with water, and the product, 5,5'-dibromo-2,2'-dihydroxybiphenyl, is extracted.
-
Yield: 75%
Step 3: Acetylation
-
Reagents: 5,5'-Dibromo-2,2'-dihydroxybiphenyl, Acetic anhydride
-
Procedure: Heat the dibrominated biphenol in acetic anhydride at 120°C for 2 hours. After cooling, the excess acetic anhydride is removed under reduced pressure to yield the diacetylated product.
-
Yield: 95%
Step 4: Suzuki-Miyaura Cross-Coupling
-
Reagents: Diacetylated dibromo-biphenol, trans-1-Propene-1-boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium fluoride (CsF), Dioxane, Water
-
Procedure: To a degassed mixture of the diacetylated dibromo-biphenol and trans-1-propene-1-boronic acid in a dioxane/water solvent system, add CsF and the Pd(PPh₃)₄ catalyst. Heat the reaction mixture under an inert atmosphere. After completion, the product is extracted and purified.
-
Yield: 85%
Step 5: Deacetylation
-
Reagents: Coupled product from Step 4, Sodium bicarbonate (NaHCO₃), Methanol, Water
-
Procedure: Treat the acetylated product with a solution of NaHCO₃ in methanol and water to remove the acetyl protecting groups, yielding trans-Isomagnolol.
-
Yield: 90%
Quantitative Data Summary
| Step | Reaction | Reagents | Yield (%) |
| 1 | Bromination | NBS, DMF | 80 |
| 2 | Demethylation | BBr₃, CH₂Cl₂ | 75 |
| 3 | Acetylation | Acetic Anhydride | 95 |
| 4 | Suzuki-Miyaura Coupling | trans-1-Propene-1-boronic acid, Pd(PPh₃)₄, CsF | 85 |
| 5 | Deacetylation | NaHCO₃, Methanol/Water | 90 |
Experimental Workflow Diagram
Caption: Synthetic workflow for trans-Isomagnolol.
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling provides a reliable route, other methods can also be employed:
-
Isomerization of Magnolol: This route starts from the readily available Magnolol and involves the isomerization of one of its allyl groups. This can be achieved using various catalysts, often involving transition metals. The main challenge is to achieve selective isomerization of only one of the two allyl groups.
-
Oxidative Coupling of Phenols: This biomimetic approach mimics the natural biosynthetic pathway. It typically involves the use of an oxidizing agent to generate phenoxy radicals from appropriate phenol precursors, which then dimerize. Controlling the regioselectivity of the coupling to favor the formation of this compound over other isomers is a key challenge.
Caption: Alternative synthetic routes to this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (General) | - Inactive catalyst- Poor quality of reagents or solvents- Incorrect reaction temperature- Insufficient reaction time | - Use a fresh batch of catalyst or activate it if applicable.- Ensure reagents are pure and solvents are anhydrous where necessary.- Optimize the reaction temperature; for Suzuki coupling, ensure the temperature is high enough for transmetalation and reductive elimination.- Monitor the reaction by TLC to determine the optimal reaction time. |
| Low Yield in Suzuki-Miyaura Coupling | - Incomplete reaction- Decomposition of boronic acid- Catalyst poisoning | - Ensure efficient stirring and adequate heating.- Use fresh boronic acid; they can degrade upon storage.- Ensure all glassware is clean and the reaction is performed under an inert atmosphere to prevent catalyst deactivation. |
| Formation of Multiple Products/Byproducts | - Homocoupling of boronic acid- Side reactions due to reactive functional groups- Isomerization of the propenyl group | - Use a slight excess of the aryl halide relative to the boronic acid.- Protect sensitive functional groups on the starting materials.- Optimize reaction conditions (temperature, catalyst) to minimize isomerization. |
| Difficulty in Product Purification | - Co-elution of product with impurities- Product instability on silica gel | - Try different solvent systems for column chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC.- If the product is sensitive, minimize its time on the silica gel column and use a less acidic grade of silica. |
Signaling Pathway Diagram
This compound and its parent compound Magnolol are known to interact with various signaling pathways, which is relevant for researchers in drug development. One of the key pathways modulated by Magnolol is the NF-κB signaling pathway, which is crucial in inflammation.
Caption: Inhibition of the NF-κB signaling pathway.
References
An In-Depth Resource for Scientists and Drug Development Professionals on the Stability Challenges of Isomagnolol
This compound, a bioactive biphenolic neolignan, holds significant promise in pharmaceutical and nutraceutical applications. However, its sensitivity to environmental factors such as light and moisture presents considerable challenges during research, development, and storage. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in navigating the stability issues associated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the handling and analysis of this compound, with a focus on degradation due to light and moisture exposure.
Q1: My this compound sample has changed color (e.g., turned yellowish or brownish). What could be the cause?
A1: Color change in an this compound sample is a common indicator of degradation. As a phenolic compound, this compound is susceptible to oxidation, which can be initiated or accelerated by exposure to light and air.[1] The formation of quinone-type structures or other chromophoric degradation products is often responsible for the observed color change. To mitigate this, always store this compound in a well-sealed, amber-colored vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing an older sample of this compound. Are these impurities from the synthesis or degradation products?
A2: While impurities from the synthesis are possible, the appearance of new peaks in an aged sample strongly suggests degradation. To confirm this, you can perform a forced degradation study on a fresh, pure sample of this compound.[2] By intentionally exposing the new sample to stress conditions (e.g., UV light, acid, base, peroxide), you can generate the degradation products and compare their retention times with the unknown peaks in your older sample. A stability-indicating HPLC method is crucial for separating these degradation products from the parent this compound peak.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: Based on the stability of related phenolic compounds, the following storage conditions are recommended for this compound:
-
Temperature: Cool to cold temperatures are preferable. Storage at 2-8°C is a good practice. For long-term storage, -20°C is recommended.
-
Light: Protect from all sources of light, especially UV light. Use amber vials or wrap containers in aluminum foil.[1]
-
Moisture: this compound is sensitive to moisture. Store in a tightly sealed container, and for solid samples, consider storage in a desiccator.
-
Atmosphere: For maximum stability, especially for solutions, storing under an inert gas like argon or nitrogen can prevent oxidation.
Q4: I'm dissolving this compound in a solvent for my experiments. Can the choice of solvent affect its stability?
A4: Yes, the solvent can influence the stability of this compound. Protic solvents, especially under neutral to basic pH conditions, can facilitate the degradation of phenolic compounds.[1] It is advisable to prepare solutions fresh before use. If a solution needs to be stored, even for a short period, it should be protected from light and stored at a low temperature. For analytical purposes, a mobile phase with a slightly acidic pH (e.g., pH 4.6) has been shown to be suitable for the HPLC analysis of related compounds, suggesting better stability under these conditions.[1]
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in publicly available literature, data from its isomers, magnolol and honokiol, provide valuable insights into its expected behavior under various stress conditions. The following tables summarize the stability of these closely related compounds.
Table 1: pH-Dependent Stability of Honokiol (Isomer of this compound) at Different Temperatures over 30 Days
| pH | Remaining Honokiol (%) at Room Temperature | Remaining Honokiol (%) at 37°C |
| < 7.4 | ~100% | Not specified |
| 7.4 | 84% | 29% |
Data adapted from a study on honokiol stability.[1]
Table 2: Forced Degradation of Honokiol at 60°C for 24 Hours
| Condition | Remaining Honokiol (%) |
| 0.1 M HCl | ~100% |
| pH 7.4 Buffer | Significant degradation |
| pH 8 Buffer | Significant degradation |
| pH 9 Buffer | Significant degradation |
| pH 10 Buffer | Significant degradation |
| 0.1 M NaOH | Significant degradation |
Data adapted from a study on honokiol stability, indicating pH-dependent degradation at elevated temperatures.[1]
Experimental Protocols
To assist researchers in evaluating the stability of their this compound samples, this section provides detailed protocols for photostability and hydrolytic degradation studies based on established international guidelines.
Protocol 1: Photostability Testing of this compound (Adapted from ICH Q1B)
Objective: To assess the stability of this compound when exposed to light.
Materials:
-
This compound (solid powder and in solution, e.g., in methanol or ethanol)
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
Quartz or other UV-transparent sample containers
-
Amber glass vials (as dark controls)
-
HPLC system with a validated stability-indicating method
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of this compound powder in a quartz dish. Prepare a parallel sample in an amber vial to serve as a dark control.
-
Solution State: Prepare a solution of this compound at a known concentration in a suitable solvent. Place the solution in a quartz container. Prepare a dark control in an amber vial.
-
-
Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to light until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is reached.
-
-
Analysis:
-
At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw samples.
-
Analyze the samples and the dark controls by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
-
Data Interpretation:
-
Compare the results from the light-exposed samples with those from the dark controls to determine the extent of photodegradation.
-
A significant decrease in the concentration of this compound and/or the formation of degradation products in the exposed sample compared to the control indicates photolability.
-
Protocol 2: Hydrolytic Stability of this compound as a Function of pH (Adapted from OECD 111)
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Sterile aqueous buffer solutions at pH 4, 7, and 9
-
Constant temperature incubator or water bath
-
Amber glass vials
-
HPLC system with a validated stability-indicating method
Procedure:
-
Preliminary Test:
-
Prepare solutions of this compound in the pH 4, 7, and 9 buffers at a concentration not exceeding 10⁻² M or half its saturation concentration.
-
Incubate the solutions in the dark at a constant temperature (e.g., 50°C) for 5 days.
-
Analyze the samples at the beginning and end of the 5-day period to determine the extent of degradation. If less than 10% degradation is observed, this compound is considered hydrolytically stable.
-
-
Degradation Rate Determination (if hydrolytically unstable):
-
For the pH value(s) where significant degradation was observed, set up a more detailed study.
-
Prepare fresh solutions and incubate in the dark at a constant temperature.
-
Withdraw aliquots at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyze each aliquot by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) can be determined from the slope of the line.
-
The half-life (t₁/₂) at that pH and temperature can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Potential Degradation Pathways and Experimental Workflows
To visualize the processes involved in this compound stability testing, the following diagrams have been created using the DOT language.
References
Troubleshooting low solubility of Isomagnolol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Isomagnolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a bioactive lignan found in the bark of Magnolia officinalis. It is a metabolite of magnolol and shares many of its pharmacological properties, including anti-inflammatory and antioxidant effects.[1][2] However, this compound is characterized by low solubility in water, which can significantly hinder its handling in experiments and limit its bioavailability in preclinical and clinical studies.[3] Its LogP value is 3.5, which indicates a preference for lipophilic environments over aqueous ones, although it suggests slightly better water solubility compared to its isomers magnolol (LogP 4.1) and honokiol (LogP 3.9).[3]
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | [3] |
| Molecular Weight | 258.33 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 90-92 °C | [3] |
| LogP | 3.5 | [3] |
| Aqueous Solubility | Poorly soluble | [3] |
| Solubility in Organic Solvents | Soluble in ethanol and methanol | [3] |
| pH Stability | Generally stable in a neutral pH range; may degrade under highly acidic or basic conditions. | [3] |
Q3: How does pH influence the aqueous solubility of this compound?
| pH | Solubility of Magnolol (µg/mL) | Reference |
| 1.2 | 14.75 | [4] |
| 3.5 | Not specified, but a previous study reported 4.95 µg/mL with a shorter agitation time. | [4] |
| 7.4 | 30.51 | [4] |
| 8.0 (Phosphate Buffer) | 76 | [4] |
| 8.0 (Borate Buffer) | 138 | [4] |
| 9.0 | > 138 (exact value not provided) | [4] |
| 10.0 | ~2700 | [4] |
Note: This data is for magnolol and should be used as an estimation for this compound's behavior.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps you can take:
1. pH Adjustment:
-
Rationale: Increasing the pH of the aqueous solution can significantly enhance the solubility of phenolic compounds like this compound by promoting their ionization.
-
Protocol:
-
Prepare your aqueous buffer.
-
Gradually add a base (e.g., 0.1 M NaOH) to increase the pH of the buffer.
-
Monitor the pH using a calibrated pH meter.
-
Attempt to dissolve this compound at various alkaline pH values (e.g., 7.4, 8.0, 9.0) to find the optimal pH for your experimental conditions, keeping in mind the stability of this compound at high pH.[3]
-
2. Co-solvents:
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Protocol:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
For your final working solution, add the this compound stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of the organic solvent in your aqueous solution is low enough to not interfere with your experimental system.
-
3. Surfactants:
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Protocol:
-
Select a non-ionic surfactant such as Tween® 80 or a poloxamer.
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add this compound to the surfactant-containing buffer and stir until dissolved.
-
Issue 2: I need to prepare a stable, higher concentration stock solution of this compound in an aqueous-based medium.
For applications requiring higher concentrations, more advanced formulation strategies may be necessary.
1. Solid Dispersion:
-
Rationale: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate and apparent solubility.
-
Conceptual Protocol (based on magnolol solid dispersion):
-
Co-dissolve this compound and a hydrophilic carrier such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) in a suitable organic solvent (e.g., N,N-dimethylformamide).[5]
-
Rapidly inject this solution into an anti-solvent (e.g., 0.1 N HCl) under vigorous stirring to co-precipitate the this compound and polymer as a solid dispersion.[5]
-
Filter, wash, and dry the resulting precipitate.
-
The obtained solid dispersion powder can then be dissolved in an aqueous buffer.
-
2. Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
-
Conceptual Protocol (based on magnolol cyclodextrin complexation):
-
Prepare a saturated aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
The resulting solution, containing the this compound-cyclodextrin inclusion complex, can be used directly or lyophilized to obtain a powder that is more readily soluble in water.
-
Experimental Workflows and Signaling Pathways
Workflow for Enhancing this compound Solubility
The following diagram illustrates a general workflow for selecting a suitable method to improve the aqueous solubility of this compound for experimental use.
References
- 1. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-3027085) | 87688-90-2 [evitachem.com]
- 4. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the bioavailability of Isomagnolol for in vivo studies
Welcome to the technical support center for researchers working with Isomagnolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its bioavailability in in vivo studies.
Disclaimer: this compound is a metabolite of Magnolol and shares structural similarities. Due to the limited availability of direct research on this compound bioavailability, many of the strategies outlined below are based on successful studies with Magnolol, a structurally related compound also characterized by poor water solubility. The underlying principles of these formulation strategies are broadly applicable to poorly soluble phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing very low or undetectable plasma concentrations. What are the likely causes?
Low plasma concentrations of this compound are typically due to its poor oral bioavailability. The primary reasons for this are:
-
Low Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
First-Pass Metabolism: As a phenolic compound and a metabolite of Magnolol, this compound is likely susceptible to extensive first-pass metabolism in the liver and intestines, where it can be rapidly converted into inactive metabolites.[2][3]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
Several formulation strategies have been successfully employed to enhance the bioavailability of poorly soluble compounds like Magnolol and can be adapted for this compound. These include:
-
Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and lymphatic transport.
-
Nanoparticle-Based Systems: Including nanosuspensions and polymeric micelles, which increase the surface area for dissolution and can enhance permeability.[4]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[2]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance solubility.
-
Advanced Delivery Systems: Such as liposomes and metal-organic frameworks.[5]
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
Currently, there are no commercially available formulations of this compound specifically designed for enhanced bioavailability for research purposes. Researchers typically need to prepare these formulations in the laboratory.
Troubleshooting Guide
Issue: Inconsistent results between different batches of my this compound formulation.
-
Possible Cause 1: Formulation Instability.
-
Troubleshooting: Assess the physical and chemical stability of your formulation over time and under different storage conditions. For nanoformulations, this includes monitoring particle size, polydispersity index (PDI), and zeta potential. For solid dispersions, check for recrystallization using techniques like differential scanning calorimetry (DSC) or X-ray diffraction (XRD).
-
-
Possible Cause 2: Variability in Preparation Method.
-
Troubleshooting: Standardize your formulation preparation protocol. Ensure all parameters, such as sonication time, homogenization speed, and evaporation rate, are tightly controlled.
-
Issue: The developed formulation does not significantly improve the bioavailability of this compound in vivo.
-
Possible Cause 1: Suboptimal Excipient Selection.
-
Troubleshooting: The choice of polymers, surfactants, and oils is critical. Screen a variety of excipients to find a combination that provides the best solubilization and stability for this compound. For example, in mixed micelle systems, the ratio of different polymers can significantly impact drug loading and release.[4]
-
-
Possible Cause 2: Inefficient Drug Entrapment/Loading.
-
Troubleshooting: Optimize the drug-to-carrier ratio and the preparation method to maximize drug loading and encapsulation efficiency. Quantify the drug loading and encapsulation efficiency for each batch.
-
-
Possible Cause 3: Rapid in vivo clearance.
-
Troubleshooting: Even with improved absorption, this compound might be rapidly cleared from the circulation. Consider formulations that offer sustained release to maintain therapeutic plasma concentrations for a longer duration.
-
Data Presentation: Enhancing Bioavailability of Magnolol (as a proxy for this compound)
The following tables summarize quantitative data from studies on Magnolol, demonstrating the potential for these strategies to be applied to this compound.
Table 1: Pharmacokinetic Parameters of Magnolol Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free Magnolol | 50 | Oral | 305 ± 31 | 1280 ± 150 | 100 | [4] |
| Mixed Micelles | 50 | Oral | 587 ± 48 | 3650 ± 280 | 285 | [4] |
| Nanosuspension | 50 | Oral | 650 ± 125 | 2900 ± 210 | 227 | [4] |
| Lecithin-based Mixed Polymeric Micelles | 20 | Oral | - | - | 290 | [5] |
| Binary Mixed Micelles (Soluplus® and Solutol® HS15) | 80 | Oral | - | - | Significantly Increased | [6] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Mixed Micelles
This protocol is adapted from a method used for Magnolol and can be a starting point for this compound.[4]
-
Materials: this compound, Soluplus®, Poloxamer 188, Ethanol, Deionized water.
-
Procedure:
-
Dissolve this compound, Soluplus®, and Poloxamer 188 in ethanol. The ratio of components should be optimized, a starting point could be a 1:12:5 ratio of this compound:Soluplus®:Poloxamer 188 by weight.
-
The organic solvent is then removed using a rotary evaporator to form a thin film.
-
Hydrate the film with deionized water by gentle agitation at room temperature.
-
The resulting solution contains the this compound-loaded mixed micelles.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Calculate the drug loading and encapsulation efficiency using a validated analytical method such as HPLC.
-
Protocol 2: Preparation of this compound Nanosuspension
This protocol is a general method for preparing nanosuspensions and can be adapted for this compound.
-
Materials: this compound, Stabilizer (e.g., Poloxamer 188), Deionized water.
-
Procedure (Antisolvent Precipitation):
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve the stabilizer in deionized water.
-
Under constant stirring, add the organic phase dropwise into the aqueous phase.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting suspension is the this compound nanosuspension.
-
-
Characterization:
-
Measure the particle size and PDI using DLS.
-
Assess the morphology using transmission electron microscopy (TEM).
-
Determine the drug content using a validated analytical method.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded mixed micelles.
References
- 1. Buy this compound (EVT-3027085) | 87688-90-2 [evitachem.com]
- 2. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced oral bioavailability of magnolol via mixed micelles and nanosuspensions based on Soluplus®-Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Honokiol/Magnolol-Loaded Self-Assembling Lecithin-Based Mixed Polymeric Micelles (lbMPMs) for Improving Solubility to Enhance Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Overcoming Isomagnolol degradation under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming the degradation of Isomagnolol under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored after storage. What could be the cause?
A1: Discoloration of this compound solutions, particularly a yellowish or brownish tint, is often an indication of degradation. This compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, or the presence of oxidizing agents.[1] The formation of quinones or other oxidized derivatives is a common degradation pathway for phenolic compounds.
Q2: I'm observing a significant loss of this compound in my formulation during stability studies. What are the likely degradation pathways?
A2: this compound is known to be generally stable at a neutral pH but can degrade under highly acidic or basic conditions.[1] Degradation is also prompted by strong oxidizers and light exposure. The primary degradation pathways are likely acid-catalyzed or base-catalyzed hydrolysis and oxidation. Under these conditions, the structural integrity of the biphenyl and the phenolic hydroxyl groups can be compromised.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store it away from direct light.[1] For solutions, it is advisable to use airtight containers and to purge the headspace with an inert gas like nitrogen or argon to minimize oxidation. This compound is generally stable under normal storage conditions but is sensitive to light and moisture.[1]
Q4: Can I use data from Magnolol and Honokiol stability studies to predict the behavior of this compound?
A4: Yes, to a certain extent. This compound is an isomer of Magnolol and Honokiol, and they share a similar biphenyl-type neolignan structure. Therefore, stability data from Magnolol and Honokiol can provide valuable insights into the potential stability profile of this compound. For instance, studies on Magnolol and Honokiol have shown that Honokiol is less stable than Magnolol, particularly at neutral and basic pH values.[2] This suggests that this compound may also exhibit pH-dependent stability. However, it is crucial to perform specific stability studies for this compound to obtain accurate data for your specific formulation and conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Acidic Solution
-
Symptom: Significant loss of this compound concentration detected by HPLC in a formulation with a pH below 4.
-
Possible Cause: Acid-catalyzed hydrolysis or degradation. Phenolic compounds can undergo reactions under strong acidic conditions.
-
Troubleshooting Steps:
-
pH Adjustment: If experimentally feasible, adjust the pH of your formulation to a more neutral range (pH 6-7.5), where this compound is expected to be more stable.
-
Excipient Screening: Certain excipients may exacerbate acid-catalyzed degradation. Conduct compatibility studies with your chosen excipients.
-
Use of Buffers: Employ a suitable buffering agent to maintain a stable pH. Phosphate buffers are a common choice for maintaining a neutral pH.
-
Temperature Control: Lowering the storage temperature can slow down the rate of degradation.
-
Issue 2: this compound Degradation in Basic Formulations
-
Symptom: Decreased potency of this compound in a formulation with a pH above 8.
-
Possible Cause: Base-catalyzed degradation. Phenolic hydroxyl groups can be deprotonated in basic conditions, making the molecule more susceptible to oxidation.
-
Troubleshooting Steps:
-
pH Optimization: Adjust the pH to the neutral range if possible.
-
Antioxidant Addition: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to mitigate oxidative degradation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal ions that can catalyze oxidation.
-
Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 3: Inconsistent Results in this compound Quantification
-
Symptom: High variability in this compound concentration between replicate samples or over short periods.
-
Possible Cause: This could be due to ongoing degradation during sample preparation and analysis, or an analytical method that is not stability-indicating.
-
Troubleshooting Steps:
-
Develop a Stability-Indicating Method: Ensure your analytical method, such as HPLC, can separate the intact this compound from its degradation products. This is crucial for accurate quantification.
-
Control Sample Handling: Minimize the exposure of samples to light and heat during preparation. Use amber vials and work efficiently.
-
Sample Diluent pH: Ensure the pH of your sample diluent is in a range where this compound is stable. A neutral, buffered diluent is often a good choice.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from studies on the structurally similar compounds, Magnolol and Honokiol, and serves as a starting point for investigating this compound's stability.
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate buffers (pH 7.4, 8, 9) and Borate buffer (pH 10)
-
HPLC grade water, methanol, and acetonitrile
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or PDA detector
-
Temperature-controlled chambers/water baths
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
pH-Dependent Degradation:
-
Prepare solutions of this compound in different buffers (pH 7.4, 8, 9, and 10).
-
Incubate at 37°C for 30 days, taking samples at regular intervals (e.g., day 0, 7, 14, 30).
-
-
Control Sample: Prepare a solution of this compound in the HPLC mobile phase or a neutral buffer and store it under refrigerated conditions, protected from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to observe the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested Starting Conditions (based on methods for Magnolol and Honokiol):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile or methanol). A starting gradient could be 70:30 (A:B) to 30:70 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 290 nm).
-
Injection Volume: 10-20 µL.
Method Development and Validation:
-
Inject the this compound reference standard to determine its retention time.
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve good resolution between the this compound peak and any degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table summarizes stability data for Magnolol and Honokiol, which can be used as a preliminary guide for this compound stability studies. It is important to generate specific data for this compound.
Table 1: Stability of Magnolol and Honokiol under Different pH Conditions after 30 Days
| pH | Compound | % Remaining (Room Temp) | % Remaining (37°C) |
| 1.2 | Magnolol | ~100% | ~100% |
| Honokiol | ~100% | ~95% | |
| 4.5 | Magnolol | ~100% | ~100% |
| Honokiol | ~100% | ~90% | |
| 6.8 | Magnolol | ~100% | ~100% |
| Honokiol | ~95% | ~60% | |
| 7.4 | Magnolol | ~100% | ~100% |
| Honokiol | ~84% | ~29% | |
| 8.0 | Magnolol | ~100% | ~100% |
| Honokiol | ~70% | ~15% | |
| 9.0 | Magnolol | ~100% | ~98% |
| Honokiol | ~40% | <10% | |
| 10.0 | Magnolol | ~95% | ~90% |
| Honokiol | <10% | <5% |
Data is estimated from graphical representations in Usach et al., 2021 and should be used for guidance only.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
Refining purification techniques for obtaining high-purity Isomagnolol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Isomagnolol.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
Possible Causes and Solutions:
-
Incomplete Extraction: The initial extraction from the source material (e.g., Magnolia bark) may not be efficient.
-
Solution: Consider optimizing the extraction solvent, temperature, and time. For instance, methods like heat reflux extraction with solvents such as ethanol or ethyl acetate have been reported.[1] An alternative approach is a mechanochemical reaction technique which has shown a high extraction rate for related compounds.[2]
-
-
Degradation of this compound: The compound might be degrading during the extraction process.
-
Solution: Use milder extraction conditions. Supercritical CO2 extraction is a method that can be employed to avoid high temperatures.[2]
-
Issue 2: Poor Separation of this compound from its Isomers (Magnolol and Honokiol)
Possible Causes and Solutions:
-
Inadequate Chromatographic Resolution: The selected chromatography conditions may not be optimal for separating structurally similar isomers.
-
Solution 1 (High-Speed Counter-Current Chromatography - HSCCC): This technique has proven effective for separating honokiol and magnolol, achieving purities of over 99.5% and 98.2% respectively in different studies.[3][4] A suitable two-phase solvent system is crucial for success.
-
Solution 2 (Column Chromatography Optimization): Traditional silica gel column chromatography can be optimized. Experiment with different solvent systems, such as hexane-ethyl acetate or dichloromethane-n-hexane, to improve separation.[1] The use of macroporous resins has also been explored, though separating similar isomers can be challenging with a single resin.[5]
-
-
Co-precipitation during Crystallization: this compound and its isomers may crystallize together.
-
Solution: Utilize the principle of different crystallization rates. A multi-step recrystallization process can be employed. For instance, dissolving the crude product and allowing it to recrystallize can help separate a small amount of co-precipitated honokiol.[1]
-
Issue 3: Presence of Impurities in the Final this compound Product
Possible Causes and Solutions:
-
Pigments and Other Co-existing Substances: The crude extract often contains various impurities.
-
Solution 1 (Solvent Extraction): Use a selective extraction solvent to remove impurities. For example, petroleum ether can be used to extract the target compounds from a concentrated paste, leaving behind some impurities.[1]
-
Solution 2 (Alkaline Wash): The principle that magnolol and its isomers are soluble in an aqueous phase under alkaline conditions can be used. By optimizing the pH, it's possible to separate them from other substances.[1]
-
-
Solvent Residue: The final product may contain residual solvents from the purification process.
-
Solution: Ensure proper drying of the final product under vacuum. The choice of solvents with lower boiling points can also facilitate their removal.
-
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of high-purity this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues in this compound.
Quantitative Data Summary
Table 1: Purification Yields and Purity of Magnolol and Honokiol (Isomers of this compound) using HSCCC
| Compound | Crude Sample (mg) | Yield (mg) | Purity (%) | Solvent System (v/v) | Reference |
| Honokiol | 100 | 33.3 | >99.5 | Light petroleum-ethyl acetate-methanol-1% acetic acid (5:5:7:3) | [3] |
| Magnolol | 100 | 19.5 | >99.5 | Light petroleum-ethyl acetate-methanol-1% acetic acid (5:5:7:3) | [3] |
| Honokiol | 150 | 80 | 99.2 | n-hexane-ethyl acetate-methanol-water (1:0.4:1:0.4) | [4] |
| Magnolol | 150 | 45 | 98.2 | n-hexane-ethyl acetate-methanol-water (1:0.4:1:0.4) | [4] |
Table 2: Purity of Magnolol after Recrystallization
| Step | Solvent System (v/v) | Purity (%) | Yield from Primary Product (%) | Reference |
| Recrystallization | Dichloromethane:n-hexane (3:1) | 93 | 53 | [1] |
Experimental Protocols
Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for Isomer Separation
This protocol is adapted from methods used for the successful separation of magnolol and honokiol.[3][4]
-
Preparation of Two-Phase Solvent System:
-
Prepare a mixture of the selected solvents (e.g., n-hexane-ethyl acetate-methanol-water at a ratio of 1:0.4:1:0.4 v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper and lower phases before use.
-
-
Sample Preparation:
-
Dissolve the crude this compound extract in a suitable volume of the stationary phase.
-
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the stationary phase (the upper phase).
-
Rotate the column at a set speed (e.g., 800 rpm).
-
Pump the mobile phase (the lower phase) into the head of the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector.
-
Collect fractions at regular intervals.
-
Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Recrystallization for Purity Enhancement
This protocol is based on a method described for purifying magnolol.[1]
-
Dissolution:
-
Dissolve the primary this compound product in a minimal amount of a suitable solvent mixture (e.g., dichloromethane and n-hexane at a 3:1 volume ratio) with gentle heating if necessary.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to induce crystallization.
-
-
Isolation:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
-
Purity Assessment:
-
Determine the purity of the recrystallized this compound using HPLC or other analytical techniques.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating this compound from its isomers?
A: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective technique for the preparative isolation and purification of the structurally similar compounds honokiol and magnolol, achieving very high purity levels.[3][4] This method is likely to be very effective for this compound as well.
Q2: My this compound seems to be degrading on the silica gel column. What can I do?
A: If you suspect your compound is unstable on silica gel, you can try deactivating the silica gel to reduce its acidity. Alternatively, you can explore other stationary phases like alumina or florisil.[6]
Q3: I am not seeing my compound elute from the column. What could be the problem?
A: Several factors could be at play. Your compound may have decomposed on the column, you might be using an incorrect solvent system, or it may have eluted very quickly in the solvent front. It is also possible that the fractions are too dilute to detect. Try concentrating the fractions and re-analyzing them.[6]
Q4: How can I remove colored impurities from my this compound sample?
A: A combination of solvent extraction and an alkaline wash can be effective. Utilizing the solubility of this compound in an alkaline aqueous phase can help separate it from pigments and other co-existing substances.[1] Recrystallization is also a powerful technique for removing colored impurities.[1]
Q5: What is a good starting point for developing a purification protocol for this compound?
A: A good starting point is to adapt protocols used for the purification of magnolol and honokiol, as these are structurally very similar to this compound.[1][2][5] Begin with a crude extraction, followed by a primary purification step like solvent extraction or an alkaline wash, and then proceed to a high-resolution technique like HSCCC or optimized column chromatography, followed by a final recrystallization step.
References
- 1. CN1268597C - Preparation technology of high-purity magnolol - Google Patents [patents.google.com]
- 2. CN101759532A - Method for extracting magnolol and honokiol from magnolia officinalis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of honokiol and magnolol from cortex Magnoliae officinalis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101857531A - Method for extracting magnolol and honokiol from magnolia bark - Google Patents [patents.google.com]
- 6. Chromatography [chem.rochester.edu]
Addressing matrix effects in LC-MS/MS analysis of Isomagnolol
Welcome to the technical support center for the LC-MS/MS analysis of Isomagnolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2][3]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between different samples.[3]
-
Inaccurate quantification, with results being either unexpectedly low (ion suppression) or high (ion enhancement).[3]
-
Inconsistent internal standard responses across a batch of samples.[4]
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix.[1]
Q3: What are the primary strategies to mitigate matrix effects?
A3: The most effective strategies to address matrix effects can be categorized as follows:
-
Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[1][5]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.[1]
-
Internal Standard (IS) Use: Incorporating a stable isotope-labeled (SIL) internal standard of this compound is the most reliable way to compensate for matrix effects.[2][4][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix to ensure that the standards and samples are affected by the matrix in the same way.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[7]
Troubleshooting Guides
Issue 1: Inconsistent and Low Signal Intensity for this compound
This is a classic symptom of ion suppression, where co-eluting matrix components reduce the ionization efficiency of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ion suppression.
Recommended Actions:
-
Assess the Matrix Effect:
-
Post-Column Infusion: This qualitative technique helps identify at which retention times ion suppression occurs. Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound confirms ion suppression.[8]
-
Post-Extraction Spike: To quantify the extent of the matrix effect, compare the response of this compound in a neat solution to its response when spiked into an extracted blank matrix.[7]
-
-
Improve Sample Preparation: The goal is to remove interfering components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): This can also be effective in separating this compound from interfering substances.
-
-
Optimize Chromatography:
-
Adjust the gradient profile to better separate this compound from matrix components.
-
Experiment with different stationary phases (columns) to alter selectivity.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.[2][4][6] This is considered the gold standard for compensating for matrix effects.
Issue 2: High Variability in Quantitative Results
High variability across replicates or different sample lots can be due to inconsistent matrix effects.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Enhancing the efficiency of Isomagnolol extraction from natural sources
Welcome to the technical support center for Isomagnolol extraction. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of this compound recovery from natural sources. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to optimize your extraction workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and its related lignans from natural sources like Magnolia officinalis? A1: The primary methods for extracting lignans, including this compound, Magnolol, and Honokiol, are solvent extraction (e.g., ethanol heat reflux), supercritical CO2 extraction, ultrasonic-assisted extraction (UAE), and enzymatic hydrolysis.[1] More advanced and green techniques include deep eutectic solvents (DES) extraction and mechanochemical extraction.[2][3]
Q2: Why is separating this compound from Magnolol and Honokiol challenging? A2: this compound, Magnolol, and Honokiol are isomers with similar polarities and structures.[4] This similarity means they behave almost identically during standard chromatographic separation and are often co-extracted using traditional organic solvents, making their subsequent purification difficult.[4]
Q3: Are there methods for selectively extracting this compound or its related isomers? A3: Yes, a novel mechanochemical extraction technique has been shown to selectively extract magnolol first by reacting it with a weak base to form a water-soluble salt, leaving honokiol behind for subsequent extraction with a strong base.[3][4] This stepwise process simplifies the separation of these isomers.[4]
Q4: What are the main factors I need to optimize for any extraction method? A4: To ensure maximum extraction efficiency, you should optimize variables such as the type of solvent, solvent-to-solid ratio, extraction temperature, extraction time, and the particle size of the plant material.[5][6] For modern techniques like UAE, parameters like ultrasound frequency and power are also critical.[7]
Q5: My supercritical CO2 extract is oily and has poor solubility. How can I address this? A5: The oily nature and poor solubility of extracts from supercritical CO2 extraction is a known issue.[4] This may hinder applications in certain formulations like granules.[4] Consider downstream processing steps such as formulating solid dispersions with polymers like polyvinylpyrrolidone (PVP) to increase water solubility and improve bioavailability.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction process.
Problem 1: Low Extraction Yield
A low yield of this compound is a common issue. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting logic for diagnosing low this compound yield.
Problem 2: Co-extraction of Impurities
-
Issue: The final extract has low purity due to the presence of other compounds like chlorophyll, lipids, or other phenolics.
-
Solution:
-
Pre-treatment: Defat the raw plant material with a non-polar solvent like hexane before the main extraction.
-
Solvent Selectivity: Use a solvent system with optimal selectivity for lignans. Studies show that 65-70% ethanol is often effective.[9]
-
Purification: Employ post-extraction purification techniques. Selective clathration with diethylenetriamine has been used to separate magnolol effectively.[10] Column chromatography (e.g., with a silica monolithic column) can also be used for purification.[11]
-
Problem 3: Thermal Degradation of this compound
-
Issue: High temperatures used in methods like heat reflux extraction can lead to the degradation of thermolabile compounds.
-
Solution:
-
Lower Temperature: Optimize the extraction to the lowest effective temperature. While yields may increase with temperature up to a certain point, very high temperatures can cause degradation.[2]
-
Alternative Methods: Use non-thermal or low-temperature methods. Ultrasound-Assisted Extraction (UAE) and Mechanochemical Extraction can be performed at or near room temperature, reducing the risk of thermal degradation.[1][3]
-
Quantitative Data on Extraction Methods
The efficiency of lignanoid extraction varies significantly with the chosen method and parameters. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Different Extraction Techniques for Lignans from Magnolia
| Extraction Method | Solvent/Reagent | Key Conditions | Yield/Efficiency | Reference |
| Mechanochemical | Water, Na₂CO₃ (2.0 wt%) | Milling for 7 min, 40°C for 20 min | Higher yield than heat-reflux | [3] |
| Deep Eutectic Solvents | Choline chloride/Levulinic acid | 40.5 mL/g ratio, 64.5°C, 107 min | Max yield of 39.18 mg/g | [2] |
| Ethanol Heat Reflux | 65% Ethanol | 8x volume, 3 reflux cycles of 120 min | Optimal for magnolol extraction | [9] |
| Supercritical CO₂ | Carbon Dioxide | Supercritical conditions | High extraction efficiency | [1] |
| Enzymatic Hydrolysis | Compound Enzyme | Pre-treatment before water reflux | Transfer rate >88% | [1] |
| Ultrasonic Extraction | Ethanol/Water | Varies | Improved extraction rate, shorter time | [1] |
Experimental Protocols & Workflows
A generalized workflow for this compound extraction is essential for planning experiments.
Caption: General experimental workflow for this compound extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignans
This protocol is a representative method for lab-scale extraction.
-
Preparation:
-
Dry the Magnolia officinalis bark at 60°C to a constant weight.
-
Grind the dried bark into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered bark and place it into a 500 mL flask.
-
Add the extraction solvent. Based on optimization studies, a 70% (v/v) ethanol solution at a solvent-to-raw-material ratio of 40 mL/g is effective.[7]
-
Place the flask in an ultrasonic bath.
-
Perform sonication for a predetermined optimal time (e.g., 45-55 minutes) at a controlled temperature (e.g., 60°C).[7]
-
-
Processing:
-
After extraction, cool the mixture to room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Analysis:
Protocol 2: Mechanochemical-Assisted Selective Extraction
This protocol describes a novel method for the stepwise separation of magnolol and honokiol.[4]
-
Step 1: Selective Magnolol Extraction
-
Mix 10 g of Magnolia bark powder with a solid weak base (e.g., 0.5 g of potassium carbonate).[4]
-
Grind the mixture in a high-energy mill until the particle size D90 is approximately 95 µm.[4] This mechanochemical action facilitates a solid-phase reaction, converting magnolol into a water-soluble salt.[3]
-
Add 100 mL of water and stir at room temperature (20°C) for 10 minutes.
-
Centrifuge to separate the supernatant (containing magnolol salt) from the precipitate.
-
Adjust the pH of the supernatant to ~5.0 with an acid (e.g., acetic acid) to precipitate the magnolol.[4]
-
Centrifuge again to collect the magnolol extract.
-
-
Step 2: Honokiol Extraction from Residue
-
Take the precipitate from Step 1.
-
Add a strong base (e.g., 1.0 g of calcium hydroxide) and 150 mL of water.[4]
-
Stir at 40°C for 15 minutes.
-
Centrifuge and collect the supernatant.
-
Adjust the pH of the supernatant to ~3.0 with an acid (e.g., HCl) to precipitate the honokiol.[4]
-
Centrifuge to collect the honokiol extract.
-
Relevant Signaling Pathways for Drug Development
For professionals in drug development, understanding the biological activity of the extracted compounds is crucial. Magnolol has been shown to modulate several key signaling pathways, primarily inhibiting inflammatory responses.
Caption: Magnolol inhibits NF-κB and MAPK inflammatory signaling pathways.[8][12]
References
- 1. qyherb.com [qyherb.com]
- 2. Extraction and Biological Activity of Lignanoids from Magnolia officinalis Rehder & E.H.Wilson Residual Waste Biomass Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101759532A - Method for extracting magnolol and honokiol from magnolia officinalis - Google Patents [patents.google.com]
- 5. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Response Surface Methodology in Optimising the Extraction of Polyphenolic Antioxidants from Flower Buds of Magnolia × soulangeana Soul.-Bod. var. ‘Lennei’ and Their Detailed Qualitative and Quantitative Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isomagnolol's Therapeutic Efficacy Through Formulation Strategies
Introduction
Welcome to the technical support center for Isomagnolol formulation. This compound, a key metabolite of Magnolol, presents significant therapeutic potential, particularly in anti-inflammatory and neuroprotective applications. However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome these challenges.
Disclaimer: While this compound itself is the focus, a significant body of research has been conducted on its parent compound, Magnolol, which faces identical formulation challenges. Therefore, the data and strategies presented here, largely derived from studies on Magnolol, are considered highly relevant and applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows poor drug loading. What are the common causes and solutions?
A1: Poor drug loading in this compound formulations often stems from its inherent low solubility in aqueous phases and potential interactions with formulation components. Here are some common causes and troubleshooting steps:
-
Solubility Issues: this compound is sparingly soluble in water.[1] Ensure you are not exceeding its solubility limit in the chosen solvent system during formulation.
-
Solution: Consider using organic solvents like ethanol or methanol in which this compound is more soluble for initial dissolution before incorporation into the final formulation.[1] For aqueous-based systems, explore the use of co-solvents or pH adjustment.
-
-
Formulation Component Incompatibility: The choice of polymers, lipids, or surfactants can significantly impact drug loading.
-
Suboptimal Process Parameters: The method of preparation (e.g., homogenization speed, sonication time, evaporation rate) can affect encapsulation.
-
Solution: Optimize process parameters. For instance, in nanoemulsion preparation, adjusting the energy input during homogenization can improve droplet size and drug encapsulation.
-
Q2: I'm observing instability in my this compound formulation (e.g., aggregation, precipitation). How can I improve its stability?
A2: Formulation instability is a common hurdle. Key factors to consider are:
-
Physicochemical Instability: this compound is sensitive to light and moisture.[1] Amorphous forms, while enhancing solubility, can be prone to recrystallization.
-
Solution: Protect the formulation from light and moisture throughout the preparation and storage process. For amorphous solid dispersions, selecting an appropriate polymer carrier is crucial to inhibit recrystallization.[2]
-
-
Colloidal Instability (for nanoformulations): Aggregation of nanoparticles or coalescence of nanoemulsion droplets can occur.
-
Solution: Ensure sufficient surface stabilization. This can be achieved by optimizing the concentration and type of surfactant or coating the nanoparticles with polymers like polyethylene glycol (PEG). Monitoring the zeta potential can help predict colloidal stability.
-
Q3: The in vivo bioavailability of my this compound formulation is not significantly improved. What could be the reasons?
A3: A lack of significant bioavailability improvement, despite successful formulation, can be due to several factors:
-
Insufficient in vitro Dissolution: The formulation may not be releasing this compound at a sufficient rate in the gastrointestinal tract.
-
Solution: Re-evaluate the in vitro release profile of your formulation under biorelevant conditions (e.g., simulated gastric and intestinal fluids). Adjusting the formulation composition (e.g., polymer-to-drug ratio in solid dispersions) can modulate the release rate.
-
-
First-Pass Metabolism: Like its parent compound Magnolol, this compound is likely subject to extensive first-pass metabolism in the liver.[4][5]
-
Solution: Formulation strategies that promote lymphatic transport, such as lipid-based formulations (e.g., nanoemulsions, liposomes), can help bypass the liver and reduce first-pass metabolism.
-
-
Permeability Issues: The formulation may not be effectively enhancing the permeation of this compound across the intestinal epithelium.
-
Solution: Incorporate permeation enhancers in your formulation, if appropriate for your application. Some polymers and surfactants used in nanoformulations can also improve intestinal absorption.[6]
-
Troubleshooting Guides
Solid Dispersions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Dissolution Rate | Incomplete conversion to amorphous form. | Verify amorphous state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). |
| Inappropriate carrier selection. | Screen different hydrophilic carriers (e.g., PVP K-30, HPMCAS-LF).[2] | |
| High drug-to-carrier ratio. | Optimize the drug-to-carrier ratio; lower ratios often lead to better dissolution. | |
| Recrystallization upon Storage | Hygroscopicity of the formulation. | Store in a desiccator and under controlled temperature. |
| Inadequate stabilization by the polymer. | Select a polymer with a high glass transition temperature (Tg) and strong interactions (e.g., hydrogen bonding) with this compound. |
Nanoemulsions
| Issue | Potential Cause | Troubleshooting Steps |
| Large Droplet Size / Polydispersity | Insufficient energy input during homogenization. | Increase homogenization pressure, time, or cycles. |
| Inappropriate surfactant-to-oil ratio. | Optimize the surfactant and co-surfactant concentrations. | |
| Ostwald ripening. | Select an oil phase in which this compound is highly soluble to minimize diffusion between droplets. | |
| Phase Separation / Creaming | Insufficient stabilization by the surfactant. | Increase surfactant concentration or use a combination of surfactants. |
| High droplet concentration. | Dilute the nanoemulsion if possible, or improve stabilization. |
Liposomes
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | This compound leakage during preparation. | Optimize the lipid composition; cholesterol can increase bilayer stability. |
| Unfavorable pH gradient (for ion-trapping methods). | Adjust the pH of the internal and external aqueous phases. | |
| Vesicle Aggregation | Low surface charge. | Incorporate charged lipids (e.g., phosphatidylserine, DOTAP) to increase electrostatic repulsion. |
| Inappropriate storage conditions. | Store at recommended temperatures (often 4°C) and avoid freezing. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Magnolol formulations, which are expected to be comparable for this compound.
Table 1: Characterization of Magnolol Formulations
| Formulation Type | Carrier/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Mixed Micelles | Soluplus®, Poloxamer 188 | 111.8 ± 14.6 | 89.58 ± 2.54 | 5.46 ± 0.65 | [6] |
| Nanosuspensions | Soluplus®, Poloxamer 188 | 78.53 ± 5.4 | - | 42.50 ± 1.57 | [6] |
| Solid Dispersion | HPMCAS-LF (2:8 ratio) | - | - | 20 | [2][7] |
| Nanoemulsion | Commercial lipid preparations | < 241 | > 95 | - | [8] |
| Liposomes (for Honokiol) | Phospholipon 90 G | ~175 | 93.4 | - | [9] |
Table 2: Bioavailability Enhancement of Magnolol Formulations
| Formulation Type | Carrier/Excipient | Relative Bioavailability Increase (vs. free drug) | Key Pharmacokinetic Change | Reference |
| Mixed Micelles | Soluplus®, Poloxamer 188 | 3.47-fold | Increased AUC | [6] |
| Nanosuspensions | Soluplus®, Poloxamer 188 | 2.65-fold | Increased AUC | [6] |
| Solid Dispersion | PVP K-30 | 1.8-fold (for Magnolol) | Increased Cmax and AUC | [3] |
| Solid Dispersion | HPMCAS-LF | 2.17-fold | Increased AUC | [2][7] |
| Zr-based MOF | Uio-66(Zr) | ~2-fold | Increased AUC | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K-30 or HPMCAS) in a suitable organic solvent (e.g., ethanol, methanol, or a mixture) in a predetermined ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue evaporation until a thin, dry film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (using PXRD and DSC).
Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, soybean oil) with a lipophilic surfactant (e.g., Span 80).
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in purified water.
-
-
Pre-emulsification: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug content.
Protocol 3: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Drying: Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways
This compound, similar to Magnolol, is anticipated to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[4][11][12]
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for developing and evaluating an this compound formulation to improve its therapeutic efficacy.
Caption: Logical workflow for this compound formulation development.
References
- 1. Buy this compound (EVT-3027085) | 87688-90-2 [evitachem.com]
- 2. Amorphous solid dispersion preparation via coprecipitation improves the dissolution, oral bioavailability, and intestinal health enhancement properties of magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the bioavailability of magnolol in rabbits using melting solid dispersion with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update [frontiersin.org]
- 6. Enhanced oral bioavailability of magnolol via mixed micelles and nanosuspensions based on Soluplus®-Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation of Honokiol- and Magnolol-Loaded Nanoemulsions for Head and Neck Cancer Adjuvant Therapy: Evaluation of Radiation Sterilization Effects on Active Substance Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Oral Bioavailability of the Pharmacologically Active Lignin Magnolol via Zr-Based Metal Organic Framework Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Anti-Inflammatory Properties In Vitro: A Comparative Guide to Isomagnolol and Other Natural Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory properties of Isomagnolol, a natural compound derived from Magnolia bark, against other well-established anti-inflammatory agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. Natural products represent a rich source of such compounds. This compound, a lignan found in Magnolia species, has garnered interest for its potential therapeutic effects. This guide focuses on the in vitro validation of its anti-inflammatory properties, comparing it with other natural compounds such as its isomer Honokiol, as well as Parthenolide, Curcumin, Resveratrol, and Quercetin. The primary focus of this guide will be on Magnolol, a closely related and more extensively studied isomer of this compound, as a proxy to understand the potential mechanisms and efficacy of this compound.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory effects of these natural compounds are typically evaluated by their ability to modulate key inflammatory mediators and signaling pathways in various in vitro models. A common approach involves stimulating immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), with an inflammatory trigger like lipopolysaccharide (LPS) and then measuring the inhibitory effects of the test compounds.
| Compound | Cell Line | Inflammatory Stimulus | Key Markers Inhibited | IC50 / Effective Concentration |
| Magnolol | RAW 264.7 | LPS | NO, PGE2, TNF-α, IL-1β, IL-6, iNOS, COX-2 | 10-40 µM for significant inhibition of NO, TNF-α, and IL-1β[1] |
| Honokiol | THP-1 | P. acnes | IL-8, TNF-α, COX-2 | 10 µM for 51.4% IL-8 inhibition and 39.0% TNF-α inhibition[2][3] |
| Parthenolide | Murine Macrophages | LPS | TNF-α, IL-1β, IL-6 | Not explicitly stated, but showed dose-dependent inhibition.[4] |
| Curcumin | RAW 264.7 | LPS | NO, TNF-α, IL-6 | Significant inhibition at concentrations as low as 5 µM. |
| Resveratrol | RAW 264.7 | LPS | iNOS, IL-6 | Dose-dependent inhibition of iNOS and IL-6.[5] |
| Quercetin | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Reduced production of pro-inflammatory cytokines.[6] |
Table 1: Comparative in vitro anti-inflammatory activity of natural compounds. This table summarizes the experimental conditions and key findings from various studies, providing a snapshot of the relative potency and spectrum of activity of each compound.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound (via Magnolol) and the compared natural compounds are largely attributed to their ability to modulate critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Magnolol has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[3]
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, is another crucial set of signaling molecules involved in inflammation. Activation of MAPKs by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes. Studies have demonstrated that Magnolol can suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated cells.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the in vitro validation of anti-inflammatory compounds. Below are detailed methodologies for key assays.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Honokiol) for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is an indicator of iNOS activity and is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: ELISA is a highly sensitive immunoassay used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules like IκBα and MAPKs.
-
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target proteins (e.g., phospho-p38, IκBα).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
The in vitro evidence strongly suggests that this compound, as represented by its well-studied isomer Magnolol, possesses significant anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators. When compared to other natural compounds like Honokiol, Parthenolide, Curcumin, Resveratrol, and Quercetin, Magnolol demonstrates a comparable and potent anti-inflammatory profile. This guide provides a foundational framework for researchers to design and interpret in vitro studies aimed at further elucidating the therapeutic potential of this compound and other natural anti-inflammatory agents. The detailed protocols and comparative data serve as a valuable resource for the rational selection and advancement of promising lead compounds in the drug discovery pipeline.
References
- 1. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial and anti-inflammatory effects of honokiol and magnolol against Propionibacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Comparative Neuroprotective Analysis: Isomagnolol's Isomer Honokiol versus Magnolol
A detailed examination of the experimental evidence comparing the neuroprotective activities of magnolol and its potent isomer, honokiol, for researchers and drug development professionals.
Magnolol, a bioactive neolignan isolated from the bark of Magnolia officinalis, has garnered significant attention for its diverse pharmacological properties, including its potential to protect neural cells from damage. Its structural isomer, honokiol, which differs only in the position of one hydroxyl group, has also demonstrated robust neuroprotective effects. While the term "isomagnolol" can refer to several isomers, the vast majority of comparative research focuses on honokiol as the primary counterpart to magnolol in neuroprotective studies. This guide provides a comprehensive comparative analysis of the neuroprotective activities of magnolol and honokiol, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of magnolol and honokiol have been evaluated across various in vitro and in vivo models, assessing their ability to mitigate neuronal damage induced by a range of insults, including excitotoxicity, oxidative stress, and amyloid-β (Aβ) toxicity. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Neuroprotection Against Excitotoxicity and Oxidative Stress
| Assay | Cell Type | Insult | Compound | Concentration | Result | Reference |
| MTT Assay | Rat Cerebellar Granule Cells | Glutamate | Honokiol | 10 µM | >50% increase in cell viability vs. insult | [1] |
| Magnolol | 10 µM | ~40% increase in cell viability vs. insult | [1] | |||
| Rat Cerebellar Granule Cells | H₂O₂ | Honokiol | 10 µM | Significantly higher protection than magnolol | [1] | |
| Magnolol | 10 µM | Significant protection vs. insult | [1] | |||
| LDH Assay | Rat Cerebellar Granule Cells | Glucose Deprivation | Honokiol | 1-10 µM | Significant reduction in LDH release | [1] |
| Magnolol | 1-10 µM | Significant reduction in LDH release | [1] |
Table 2: In Vitro Neuroprotection Against Amyloid-β Toxicity
| Assay | Cell Type | Insult | Compound | Concentration | Result | Reference |
| MTT Assay | PC12 Cells | Aβ₂₅₋₃₅ | Honokiol | 10 µM | ~70% cell viability | [2] |
| Magnolol | 10 µM | ~60% cell viability | [2] |
Table 3: In Vivo Neuroprotective Effects
| Animal Model | Insult | Compound | Dosage | Outcome | Reference |
| Senescence-Accelerated Prone Mouse 8 (SAMP8) | Aging | Honokiol | 1 mg/kg/day (p.o.) | Prevention of learning and memory impairment; preservation of cholinergic neurons | [3] |
| Magnolol | 10 mg/kg/day (p.o.) | Prevention of learning and memory impairment; preservation of cholinergic neurons | [3] | ||
| NMRI Mice | NMDA-induced seizures | Honokiol | 1 and 5 mg/kg (i.p.) | Significantly increased seizure threshold (more potent than magnolol) | [4] |
| Magnolol | 1 and 5 mg/kg (i.p.) | Significantly increased seizure threshold | [4] |
Mechanisms of Neuroprotection: Signaling Pathways
Both magnolol and honokiol exert their neuroprotective effects through the modulation of multiple signaling pathways. Their antioxidant and anti-inflammatory properties are central to their mechanisms. They are known to scavenge free radicals and inhibit pro-inflammatory mediators. Key signaling pathways implicated in their neuroprotective actions include NF-κB, MAPK, and the pro-survival Akt pathway.[5]
Figure 1: Overview of Neuroprotective Signaling Pathways
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or cerebellar granule cells) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Treatment: Pre-treat the cells with various concentrations of magnolol or honokiol for 1-2 hours.
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., amyloid-β, glutamate, or H₂O₂) to the wells and incubate for the desired period (typically 24 hours).
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Figure 2: MTT Assay Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the amount of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Follow the same procedure as steps 1-3 of the MTT assay.
-
Sample Collection: After the incubation period with the neurotoxin, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH release is proportional to the number of dead cells.
Figure 3: LDH Assay Workflow
Comparative Analysis and Conclusion
The experimental data consistently demonstrate that both magnolol and its isomer honokiol possess significant neuroprotective properties. However, in several head-to-head comparisons, honokiol appears to be more potent, particularly in models of excitotoxicity and amyloid-β-induced damage.[1][2] This difference in potency may be attributed to the structural variance between the two molecules, which could affect their bioavailability, ability to cross the blood-brain barrier, and interaction with molecular targets.
Both compounds modulate key signaling pathways involved in neuronal survival and inflammation, including the NF-κB, MAPK, and Akt pathways. Their ability to mitigate oxidative stress is a cornerstone of their neuroprotective mechanism.
For researchers and drug development professionals, both magnolol and honokiol represent promising lead compounds for the development of novel therapies for neurodegenerative diseases. While honokiol may exhibit greater potency in some models, magnolol also demonstrates robust neuroprotective activity. Further research is warranted to fully elucidate their structure-activity relationships, optimize their pharmacokinetic profiles, and evaluate their efficacy in more complex disease models. The choice between these two isomers for further development may depend on the specific neuropathological context and desired therapeutic window.
References
- 1. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of honokiol and magnolol, compounds from Magnolia officinalis, on beta-amyloid-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnolol and honokiol prevent learning and memory impairment and cholinergic deficit in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibitory effects of honokiol and magnolol on excitatory amino acid-evoked cation signals and NMDA-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuropharmacological Effects of Magnolol and Honokiol: A Review of Signal Pathways and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Isomagnolol and Honokiol
For Researchers, Scientists, and Drug Development Professionals
Isomagnolol and honokiol, two isomeric biphenolic neolignans derived from the bark of Magnolia species, have garnered significant attention in the scientific community for their diverse and potent biological activities. While structurally similar, subtle differences in the position of a hydroxyl group lead to variations in their pharmacological profiles. This guide provides an objective comparison of the biological effects of this compound and honokiol, supported by experimental data, to aid researchers in their exploration of these promising natural compounds.
At a Glance: this compound vs. Honokiol
| Feature | This compound | Honokiol |
| Primary Source | Metabolite of magnolol | Magnolia species bark |
| Key Biological Activities | Anti-inflammatory, Neuroprotective | Anticancer, Anti-inflammatory, Neuroprotective, Antioxidant |
| Anticancer Potency | Data limited; often studied as magnolol | Potent against a wide range of cancer cell lines |
| Anti-inflammatory Potency | Effective in reducing inflammatory markers | Potent inhibitor of pro-inflammatory pathways |
| Neuroprotective Effects | Shows protective effects in models of neurotoxicity | Protects against various neurotoxic insults |
| Antioxidant Capacity | Possesses radical scavenging activity | Strong scavenger of reactive oxygen species |
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, providing a direct comparison of the potency of this compound (often represented by its isomer, magnolol, in available literature) and honokiol in different biological assays.
Anticancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | This compound (as Magnolol) | Honokiol | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | >50 µM (72h) | 16.99 ± 1.28 µM (72h) | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | 15.94 ± 2.35 µM (72h) | [1] |
| MCF-7 | Breast Cancer | 20 ± 2.3 µM (24h) | 52.63 ± 5.4 µM (24h) | [2] |
| SGC-7901 | Gastric Adenocarcinoma | 10-300 µM (effective range) | - | [3] |
| H460 | Lung Cancer | ~10-100 times less potent than some derivatives | - | [3] |
| SKOV3 | Ovarian Cancer | - | 48.71 ± 11.31 µM (24h) | [4] |
| Caov-3 | Ovarian Cancer | - | 46.42 ± 5.37 µM (24h) | [4] |
| RKO, SW480, LS180 | Colorectal Carcinoma | - | 10.33, 12.98, 11.16 µg/mL (68h) respectively | [5] |
| Cal-33 | Head & Neck Squamous Cancer | - | 3.80 µM (72h) | [6] |
| Neuro-2a | Neuroblastoma | - | 63.3 µM (72h) | [6] |
Note: Direct comparative studies on the anticancer effects of this compound are limited. Data for magnolol, its isomer, is presented as a proxy. Honokiol generally demonstrates potent anticancer activity across a wide range of cell lines.[5][6]
Antioxidant Activity
| Assay | This compound (as Magnolol) | Honokiol | Reference |
| Peroxyl Radical Scavenging (kinh in M-1s-1, chlorobenzene) | 6.1 x 104 | 3.8 x 104 | [7][8] |
| Peroxyl Radical Scavenging (kinh in M-1s-1, acetonitrile) | 6.0 x 103 | 9.5 x 103 | [7][8] |
| Superoxide Radical Scavenging (k in M-1s-1) | - | 3.2 x 105 | [9] |
| Lipid Oxidation Inhibition (%) | 63.6% (at 250 µM) | 76.9% (at 250 µM) | [10] |
Note: Both compounds exhibit significant antioxidant properties. Magnolol appears to be a more potent peroxyl radical scavenger in non-polar solvents, while honokiol shows higher activity in polar solvents and is a potent superoxide radical scavenger.[7][8][9]
Neuroprotective Activity
| Model | Parameter | This compound (as Magnolol) | Honokiol | Reference |
| Glutamate-induced mitochondrial dysfunction | Protection | Less potent | More potent | [11] |
| NMDA-induced mitochondrial dysfunction | Protection | Less potent | More potent | [11] |
| H2O2-induced mitochondrial dysfunction | Protection | Less potent | More potent | [11] |
| Aβ-induced cell death in PC12 cells | Neuroprotection | Significant | Significant | [12] |
| GABAA receptor modulation (Tonic current enhancement) | % increase | 402.5 ± 61.7% | 351.2 ± 79.0% | [13] |
Note: Both compounds demonstrate neuroprotective effects. Honokiol was found to be more potent in protecting against excitotoxicity-induced mitochondrial dysfunction.[11] Both magnolol and honokiol positively modulate GABAA receptors, suggesting anxiolytic and sedative potential.[13]
Signaling Pathways
This compound and honokiol exert their biological effects by modulating a multitude of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected by these compounds.
Caption: Key anticancer signaling pathways modulated by Honokiol.
Caption: Anti-inflammatory signaling pathway of Magnolol/Isomagnolol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of this compound and honokiol.
Anticancer Activity Assessment
A standard workflow for evaluating the anticancer potential of these compounds involves both in vitro and in vivo models.
Caption: Experimental workflow for assessing anticancer activity.
1. Cell Viability Assay (MTT Assay):
-
Principle: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of living cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or honokiol for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
-
Protocol:
-
Treat cells with the compounds for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Anti-inflammatory Activity Assessment
1. Nitric Oxide (NO) Production Assay in Macrophages:
-
Principle: Measures the production of nitric oxide, a key inflammatory mediator, by activated macrophages.
-
Protocol:
-
Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treat cells with different concentrations of this compound or honokiol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the absorbance and calculate the percentage of NO inhibition.
-
2. Cytokine Measurement (ELISA):
-
Principle: Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or animal serum.
-
Protocol:
-
Collect samples (supernatant or serum) after treatment and/or stimulation.
-
Use commercially available ELISA kits specific for the cytokine of interest.
-
Follow the manufacturer's instructions for coating the plate, adding samples and standards, incubation with detection antibodies, and addition of substrate.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.
-
Neuroprotective Activity Assessment
1. Neurotoxicity Model:
-
Principle: Induce neuronal cell death using a neurotoxin (e.g., glutamate, H2O2, β-amyloid) to mimic neurodegenerative conditions.
-
Protocol:
-
Culture neuronal cells (e.g., PC12, primary neurons).
-
Pre-treat the cells with this compound or honokiol for a specific duration.
-
Expose the cells to the neurotoxin.
-
Assess cell viability using the MTT assay or measure markers of cell death (e.g., LDH release).
-
2. Measurement of Reactive Oxygen Species (ROS):
-
Principle: Quantifies the intracellular levels of ROS, which are often elevated during neuroinflammation and neurodegeneration.
-
Protocol:
-
Load the cells with a fluorescent ROS probe (e.g., DCFH-DA).
-
Treat the cells with the compounds and/or a ROS-inducing agent.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Conclusion
Both this compound and honokiol are bioactive compounds with significant therapeutic potential. Honokiol has been more extensively studied and demonstrates robust anticancer, anti-inflammatory, neuroprotective, and antioxidant effects, with a substantial amount of quantitative data supporting its potency. This compound, often studied in the context of its isomer magnolol, also shows promising anti-inflammatory and neuroprotective activities.
Direct comparative studies between this compound and honokiol are still somewhat limited, and further research is warranted to fully elucidate the distinct pharmacological profiles of these two isomers. The choice between these compounds for further drug development will likely depend on the specific therapeutic target and desired biological outcome. The detailed experimental protocols and pathway analyses provided in this guide offer a foundational framework for researchers to design and conduct further investigations into the promising biological effects of this compound and honokiol.
References
- 1. Honokiol nanomicellar formulation produced increased oral bioavailability and anticancer effects in triple negative breast cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Honokiol is a Potent Scavenger of Superoxide and Peroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of honokiol and magnolol, compounds from Magnolia officinalis, on beta-amyloid-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The natural products magnolol and honokiol are positive allosteric modulators of both synaptic and extra-synaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and NMR Methods for Isomagnolol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of Isomagnolol. As a key bioactive compound, the accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative merits of each technique to aid researchers in selecting the most appropriate method for their needs.
Note on Isomers: Specific validation data for this compound is limited in publicly available literature. The data presented here is for its closely related isomers, magnolol and honokiol, which are structurally similar and serve as a reliable proxy for the expected analytical performance for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.[1]
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound reference standard
-
Sample material (e.g., plant extract, formulation)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (often with 0.1% formic acid) and acetonitrile or methanol. A typical starting point is a 65:35 (v/v/v) mixture of methanol, water, and phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30-35 °C.
-
Detection Wavelength: 290 nm, which is near the UV maximum for magnolol and its isomers.[4]
-
Injection Volume: 10-20 µL.[1]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[4]
-
Sample Preparation: Accurately weigh the sample material, extract with a suitable solvent (e.g., methanol or ethanol) using sonication or another appropriate method, and filter the extract through a 0.45 µm syringe filter before injection.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the general steps for ¹H-qNMR quantification of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
Reagents and Materials:
-
Deuterated solvent (e.g., chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD))
-
Internal standard (IS) of high purity with a known chemical structure and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
This compound reference standard
-
NMR tubes (high precision)
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using parameters suitable for quantification, including:
-
A 90° pulse angle to maximize signal intensity.[5]
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for high precision).[6]
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for HPLC and qNMR methods based on published data for magnolol and honokiol.
Table 1: HPLC Method Validation Parameters for Magnolol Quantification
| Parameter | Result | Source |
| Linearity Range | 0.025 - 1.5 mg/mL | [4] |
| Correlation Coefficient (R²) | 0.9985 | [4] |
| Limit of Detection (LOD) | 0.00988 mg/mL | [4] |
| Limit of Quantification (LOQ) | 0.02993 mg/mL | [4] |
| Accuracy (Recovery) | 98.42 - 103.83% | [4] |
| Precision (RSD) | ≤ 2.5% | [4] |
Table 2: ¹H-NMR Method Validation Parameters for Magnolol Quantification
| Parameter | Result | Source |
| Linearity Range | 1.25 - 10 mg/mL | [1] |
| Correlation Coefficient (R²) | 0.999 | [1] |
| Limit of Detection (LOD) | 90 ng/zone (TLC-densitometry) | [7] |
| Limit of Quantification (LOQ) | 280 ng/zone (TLC-densitometry) | [7] |
| Accuracy (Recovery) | Not explicitly stated, but results comparable to HPLC | [1] |
| Precision (RSD) | < 2% (intraday) | [1] |
Note: LOD and LOQ for NMR are often dependent on the specific instrument and experimental setup and are less commonly reported in the same format as chromatographic methods.
Mandatory Visualizations
Caption: Experimental workflow for the cross-validation of HPLC and NMR methods.
Caption: Logical relationship of the cross-validation process.
Discussion and Comparison
Both HPLC and qNMR are powerful techniques for the quantification of this compound, each with distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC)
-
Advantages:
-
High Sensitivity: HPLC methods, especially when coupled with sensitive detectors, can achieve very low limits of detection and quantification, making them ideal for trace analysis.[2][4]
-
High Throughput: With the use of autosamplers, HPLC systems can analyze a large number of samples in a single run, which is beneficial for routine quality control.
-
Robustness: Validated HPLC methods are generally robust and provide reproducible results across different laboratories.[4]
-
Established Methodology: HPLC is a well-established and widely used technique in the pharmaceutical industry, with clear regulatory guidelines for method validation.
-
-
Disadvantages:
-
Reference Standard Dependency: Accurate quantification by HPLC relies on the availability of a high-purity reference standard for the analyte of interest.
-
Potential for Co-elution: In complex matrices, other compounds may co-elute with this compound, potentially interfering with accurate quantification unless chromatographic conditions are highly optimized or a more selective detector (like a mass spectrometer) is used.
-
Destructive Technique: The sample is consumed during the analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Advantages:
-
Primary Ratio Method: qNMR can be considered a primary ratio method of measurement, as the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for the analyte (an internal standard is used).[8] This is particularly useful when a pure standard of this compound is unavailable or expensive.
-
High Specificity: The high resolution of NMR spectra provides a unique fingerprint for the molecule, offering unambiguous identification and quantification simultaneously. This minimizes the risk of interference from other compounds.
-
Non-Destructive: The sample can be recovered after analysis, which is advantageous when dealing with limited amounts of material.
-
Structural Information: The NMR spectrum provides rich structural information, which can confirm the identity and purity of the analyte in a single experiment.
-
-
Disadvantages:
-
Lower Sensitivity: Compared to HPLC, qNMR is generally less sensitive, requiring higher sample concentrations.
-
Higher Equipment Cost: High-field NMR spectrometers represent a significant capital investment and have higher operating costs.
-
Potential for Signal Overlap: In very complex mixtures, signal overlap in the ¹H NMR spectrum can complicate integration and reduce accuracy.
-
Longer Analysis Time per Sample: While sample preparation is often simpler, the acquisition time for each sample can be longer than a typical HPLC run, especially if long relaxation delays are required.
-
Conclusion
The choice between HPLC and qNMR for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC is the method of choice for routine quality control and high-throughput analysis where high sensitivity is required and a certified reference standard is available. Its robustness and widespread use make it a reliable workhorse in most analytical laboratories.
-
qNMR is an excellent alternative and a powerful complementary technique. It is particularly valuable for the certification of reference materials, for quantifying this compound when a specific standard is not available, and for studies where simultaneous structural confirmation is required. Its non-destructive nature is also a key advantage for precious samples.
For comprehensive quality assessment and in research and development settings, a cross-validation approach using both HPLC and qNMR is highly recommended. This allows for the verification of results and provides a more complete analytical profile of the sample, leveraging the strengths of both techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of honokiol and magnolol by micro HPLC with electrochemical detection and its application to the distribution analysis in branches and leaves of Magnolia obovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
Unraveling the Molecular Mechanisms of Isomagnolol: A Comparative Analysis Based on Gene Expression
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomagnolol, a biphenolic neolignan found in the bark of Magnolia officinalis, has garnered interest for its potential therapeutic applications. As a metabolite of the more extensively studied magnolol, understanding its precise mechanism of action is crucial for its development as a therapeutic agent. Gene expression analysis provides a powerful lens through which to dissect the molecular pathways modulated by a compound. This guide aims to confirm the mechanism of action of this compound by comparing its known and predicted effects on gene expression with those of its structural analogs, magnolol and honokiol. While comprehensive transcriptomic data for this compound remains limited, this guide synthesizes the available information and provides a framework for future research.
Comparative Analysis of Bioactive Neolignans
Magnolol and honokiol, also derived from Magnolia officinalis, share structural similarities with this compound and have been more extensively studied. Their known effects on various signaling pathways and gene expression provide a valuable benchmark for understanding this compound.
Data Summary
The following table summarizes the known effects of magnolol and honokiol on key signaling pathways and the resulting changes in gene expression. This data is primarily derived from studies on various cell lines and animal models.
| Compound | Key Signaling Pathways Modulated | Target Genes and Biological Processes Affected |
| Magnolol | NF-κB, MAPK (p38, JNK, ERK), PI3K/Akt | Down-regulation: Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), iNOS, COX-2, MMP-9, Cyclins (D1, E), CDKs (2, 4).Up-regulation: Nrf2, HO-1, PPAR-γ.Biological Processes: Anti-inflammatory, antioxidant, anti-proliferative, pro-apoptotic.[1][2][3] |
| Honokiol | NF-κB, MAPK, PI3K/Akt/mTOR, STAT3, EGFR | Down-regulation: Bcl-2, Bcl-xL, Survivin, Cyclin D1, VEGF, MMP-2, MMP-9.Up-regulation: Bax, p53.Biological Processes: Pro-apoptotic, anti-angiogenic, anti-proliferative, anti-metastatic. |
Confirmed and Predicted Mechanisms of Action of this compound
Direct studies on the global gene expression changes induced by this compound are not yet widely available. However, based on its activity as a metabolite of magnolol and its interaction with cannabinoid receptors, a potential mechanism of action can be proposed.
Interaction with Cannabinoid Receptors
Studies have shown that this compound and its metabolite, tetrahydromagnolol, can act as partial agonists at cannabinoid receptor 2 (CB2).[4] Activation of CB2 receptors is known to modulate immune responses and inflammation, often through the regulation of gene expression.
Predicted Gene Expression Changes Mediated by this compound via CB2R Activation:
| Predicted Effect | Target Genes | Potential Therapeutic Outcome |
| Down-regulation | Pro-inflammatory cytokines (e.g., TNF-α, IL-6), Chemokines | Anti-inflammatory effects |
| Up-regulation | Anti-inflammatory cytokines (e.g., IL-10) | Immune modulation |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the gene expression analysis of bioactive compounds like this compound.
Cell Culture and Treatment
-
Cell Lines: Select appropriate human or animal cell lines relevant to the therapeutic area of interest (e.g., cancer cell lines, immune cells, neuronal cells).
-
Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Dissolve this compound, magnolol, or honokiol in a suitable solvent (e.g., DMSO) to prepare stock solutions. Treat cells with various concentrations of the compounds for specific durations (e.g., 24, 48 hours). Include a vehicle control (DMSO-treated) group.
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm (A260/A280 ratio should be ~2.0). Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN), with a RIN value > 8 being desirable for downstream applications.[5]
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: Construct cDNA libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[6]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between treated and control groups using statistical packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify significantly affected biological pathways.
-
Gene Expression Analysis: Microarray
-
cDNA Labeling and Hybridization: Synthesize and label cDNA from the isolated RNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays). Hybridize the labeled cDNA to a microarray chip containing thousands of gene-specific probes.[7][8][9][10][11]
-
Scanning and Feature Extraction: Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot. Use image analysis software to quantify the spot intensities.
-
Data Normalization: Normalize the raw data to remove systematic variations and biases (e.g., Loess normalization for two-color arrays, quantile normalization for single-color arrays).
-
Differential Expression Analysis: Use statistical methods (e.g., t-tests, ANOVA) to identify genes that are significantly differentially expressed between conditions.
-
Clustering and Pathway Analysis: Group genes with similar expression patterns using clustering algorithms (e.g., hierarchical clustering) and perform pathway analysis to interpret the biological significance of the gene expression changes.
Visualizations
Signaling Pathways
// Nodes Magnolol [label="Magnolol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LPS_TNFa [label="LPS/TNF-α", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(↑ TNF-α, IL-6)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n(↑ Cyclins, CDKs)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidant Response\n(↑ HO-1)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS_TNFa -> TLR4; TLR4 -> IKK; TLR4 -> MAPK; TLR4 -> PI3K; IKK -> IkBa [label=" P", fontcolor="#EA4335"]; IkBa -> NFkB [label=" releases", style=dashed]; NFkB -> Inflammation [arrowhead=none, style=dotted]; NFkB -> Proliferation [arrowhead=none, style=dotted]; MAPK -> Inflammation [arrowhead=none, style=dotted]; MAPK -> Proliferation [arrowhead=none, style=dotted]; PI3K -> Akt; Akt -> Proliferation [arrowhead=none, style=dotted]; Magnolol -> IKK [arrowhead=T, color="#EA4335"]; Magnolol -> MAPK [arrowhead=T, color="#EA4335"]; Magnolol -> PI3K [arrowhead=T, color="#EA4335"]; Magnolol -> Nrf2 [arrowhead=vee, color="#34A853"]; Magnolol -> PPARg [arrowhead=vee, color="#34A853"]; Nrf2 -> Antioxidant; } . Caption: Signaling pathways modulated by Magnolol.
// Nodes this compound [label="this compound\n(Predicted)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB2R [label="Cannabinoid Receptor 2\n(CB2R)", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#FBBC05", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(e.g., ↓ Pro-inflammatory cytokines)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> CB2R [label=" activates"]; CB2R -> AC [arrowhead=T, color="#EA4335"]; AC -> cAMP; cAMP -> PKA [arrowhead=T, color="#EA4335"]; PKA -> CREB [arrowhead=T, color="#EA4335"]; CREB -> Gene_Expression; } . Caption: Predicted signaling pathway for this compound.
Experimental Workflow
// Nodes Cell_Culture [label="1. Cell Culture & Treatment"]; RNA_Isolation [label="2. RNA Isolation & QC"]; Library_Prep [label="3a. RNA-Seq Library Prep"]; Sequencing [label="4a. Next-Gen Sequencing"]; RNASeq_Analysis [label="5a. RNA-Seq Data Analysis"]; cDNA_Labeling [label="3b. Microarray cDNA Labeling"]; Hybridization [label="4b. Hybridization to Array"]; Microarray_Analysis [label="5b. Microarray Data Analysis"]; DEG_Analysis [label="6. Differential Gene Expression"]; Pathway_Analysis [label="7. Pathway & Functional Analysis"]; Biological_Interpretation [label="8. Biological Interpretation"];
// Edges Cell_Culture -> RNA_Isolation; RNA_Isolation -> Library_Prep; RNA_Isolation -> cDNA_Labeling; Library_Prep -> Sequencing; Sequencing -> RNASeq_Analysis; cDNA_Labeling -> Hybridization; Hybridization -> Microarray_Analysis; RNASeq_Analysis -> DEG_Analysis; Microarray_Analysis -> DEG_Analysis; DEG_Analysis -> Pathway_Analysis; Pathway_Analysis -> Biological_Interpretation; } . Caption: Gene expression analysis workflow.
Conclusion
While direct, comprehensive gene expression data for this compound is currently limited, this guide provides a comparative framework based on the well-documented mechanisms of its analogs, magnolol and honokiol. The predicted mechanism of this compound, centered on its interaction with the CB2 receptor, offers a promising avenue for future research. The detailed experimental protocols provided herein offer a clear roadmap for researchers to conduct their own gene expression studies to definitively confirm and expand upon the molecular mechanisms of this compound. Such studies are essential for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. RNA sequencing -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Sequencing Sample Submission and Preparation Guidelines - CD Genomics [rna.cd-genomics.com]
- 6. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 7. The Microarray Workflow: Design, Processing and Management [psb.stanford.edu]
- 8. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 9. Microarray Analysis Workflow Based on a Genetic Algorithm to Disc...: Ingenta Connect [ingentaconnect.com]
- 10. Analysis of microarray data | Functional genomics II [ebi.ac.uk]
- 11. Microarray Data Analysis and Mining Tools - PMC [pmc.ncbi.nlm.nih.gov]
Isomagnolol vs. Synthetic Anti-inflammatory Drugs: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. While synthetic anti-inflammatory drugs have long been the cornerstone of treatment, there is a growing interest in naturally derived compounds with potent anti-inflammatory properties and potentially favorable safety profiles. Isomagnolol, a neolignan isolated from the bark of Magnolia officinalis, has emerged as a promising candidate. This guide provides a head-to-head comparison of this compound with two widely used synthetic anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone, supported by experimental data.
Mechanisms of Action: A Divergent Approach to Inflammation Control
The anti-inflammatory effects of this compound and synthetic drugs stem from their distinct interactions with key signaling pathways involved in the inflammatory cascade.
This compound: This natural compound primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3][4] These pathways are central regulators of pro-inflammatory gene expression, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By suppressing the activation of NF-κB and the phosphorylation of key MAPK proteins (ERK, JNK, and p38), this compound effectively downregulates the production of a broad spectrum of inflammatory mediators.
Indomethacin: As a traditional NSAID, Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Its potent inhibition of both isoforms contributes to its efficacy but also to its well-known gastrointestinal side effects.
Dexamethasone: This potent synthetic glucocorticoid acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes.[7] Dexamethasone is a powerful inhibitor of COX-2 expression and the production of various cytokines, including TNF-α, IL-1β, and IL-6.[3][7]
Quantitative Comparison of Anti-inflammatory Activity
Direct quantitative comparisons of this compound with Indomethacin and Dexamethasone are limited in the current literature. However, data from studies on magnolol, a closely related isomer of this compound with similar anti-inflammatory properties, provide valuable insights.
| Drug | Target | IC50 Value (µM) | Cell/Enzyme System |
| Indomethacin | COX-1 | 0.063[7] | Human Articular Chondrocytes |
| COX-2 | 0.48[7] | Human Articular Chondrocytes | |
| Dexamethasone | COX-2 | 0.0073[7] | Human Articular Chondrocytes |
| Magnolol (this compound analog) | α-glucosidase | 0.4[8] | - |
| PTP1B | 24.6[9] | - | |
| CYP1A | 1.62[9] | - | |
| CYP2C | 5.56[9] | - | |
| CYP3A | 35.0[9] | - |
Table 1: Comparative IC50 Values
A study directly comparing the effects of magnolol and indomethacin found that magnolol was less potent in reducing prostaglandin D2 (PGD2) formation in rat mast cells.[10] Another study comparing magnolol with dexamethasone in an atopic dermatitis model showed that both substances suppressed pro-inflammatory cytokine gene expression.[1]
In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds.
| Treatment | Dosage | Paw Edema Inhibition (%) | Animal Model |
| Indomethacin | 10 mg/kg | 90.43[5] | Rat |
| Magnolol (this compound analog) | 100 mg/kg | Significantly inhibited paw swelling[11] | Rat |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
Note: A direct percentage of inhibition for magnolol at a comparable dose to indomethacin was not available in the reviewed literature, however, its significant inhibitory effect was noted.
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages
This protocol is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and incubated overnight to allow for adherence.[12]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Dexamethasone, or Indomethacin. The cells are pre-incubated for a specific period (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[12]
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using specific ELISA kits.[13][14]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the efficacy of anti-inflammatory drugs.
Detailed Steps:
-
Animal Groups: Male Wistar or Sprague-Dawley rats are divided into control, standard (Indomethacin or Dexamethasone), and test (this compound) groups.
-
Drug Administration: The test compounds are administered orally or intraperitoneally at specified doses. The control group receives the vehicle.
-
Induction of Inflammation: After 30-60 minutes, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[15][16][17]
-
Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[15][17]
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways, offering a broader mechanism of action compared to the targeted COX inhibition of Indomethacin. While direct quantitative comparisons are still emerging, preliminary evidence suggests that while it may be less potent than synthetic counterparts like Indomethacin in specific assays (e.g., prostaglandin synthesis inhibition), its multi-targeted approach holds therapeutic promise. Unlike Dexamethasone, this compound's mechanism does not appear to involve glucocorticoid receptor activation, which may suggest a different side-effect profile.[10] Further head-to-head studies with standardized protocols are necessary to fully elucidate the comparative efficacy and safety of this compound, paving the way for its potential development as a novel anti-inflammatory agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnolol Inhibits LPS-induced NF-κB/Rel Activation by Blocking p38 Kinase in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology, Toxicity, Bioavailability, and Formulation of Magnolol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and analgesic effects of magnolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-arthritic effects of magnolol in human interleukin 1β-stimulated fibroblast-like synoviocytes and in a rat arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 17. inotiv.com [inotiv.com]
Isomagnolol's Antioxidant Power Validated by DPPH Assay: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available scientific literature validates the antioxidant capacity of Isomagnolol, a bioactive compound, through the widely recognized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This guide provides a comparative overview of this compound's performance against other known antioxidants, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparative Antioxidant Capacity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values from DPPH assays for various antioxidants, providing a benchmark for evaluating the potential antioxidant capacity of this compound and its related compounds. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Extract | DPPH IC50 Value (µg/mL) | Reference Standard |
| Methanolic Extract of Magnolia coco Flowers | 4,138 | - |
| Butylated Hydroxyanisole (BHA) | 25.11 | Standard |
| Cinnamon Bark Essential Oil | 90.63 | - |
| Origanum Essential Oil | 751.51 | - |
| Methanol Extract of Vernonia amygdalina | 94.92 | Ascorbic Acid (IC50 = 127.737 µg/mL) |
| Ethanol Extract of Vernonia amygdalina | 94.83 | Ascorbic Acid (IC50 = 127.737 µg/mL) |
Note: Data for Magnolia coco flower extract illustrates the antioxidant potential within the Magnolia genus.[4] Values for BHA, cinnamon, and origanum oils provide context from common synthetic and natural antioxidants.[5][6] Data for Vernonia amygdalina extracts are included for further comparison with other plant-derived antioxidants.[7]
The DPPH Radical Scavenging Assay: An Experimental Overview
The DPPH assay is a popular, rapid, and straightforward method for assessing the antioxidant capacity of a compound.[5][8] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[9] This process leads to a color change of the DPPH solution from deep violet to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[9][10] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
Experimental Protocol
The following is a generalized protocol for conducting a DPPH assay:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.[10]
-
Sample Preparation: The test compound (e.g., this compound) and standard antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample and standard solutions. A control sample containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (typically 30 minutes) to allow the reaction to reach completion.[10]
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizing the DPPH Assay Workflow
The following diagram illustrates the key steps involved in the DPPH antioxidant assay.
Caption: Workflow of the DPPH radical scavenging assay.
The Underlying Signaling Pathway of Antioxidant Action
The antioxidant activity observed in the DPPH assay is a result of the antioxidant molecule neutralizing the free radical. This process can occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). The diagram below illustrates this fundamental interaction.
Caption: Antioxidant radical scavenging mechanism.
References
- 1. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. "DPPH free-radical scavenging activity, total phenolic contents and che" by C.-W. Lin, C.-W. Yu et al. [jfda-online.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Isomagnolol: A Guide to Published Findings and a Call for Independent Replication
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the currently available data on the bioactivity of Isomagnolol, a metabolite of Magnolol. While initial studies have shed light on its potential interactions with key signaling pathways, a critical gap exists in the independent replication of these findings. This document summarizes the foundational data, details the experimental protocols used in the primary research, and visually represents the proposed mechanisms of action, serving as a valuable resource and a call to the scientific community to validate and expand upon these initial discoveries.
Lack of Independent Replication
A thorough review of the scientific literature reveals that the primary data on the specific bioactivity of this compound at cannabinoid receptors and GPR55 originates from a single key study by Rempel et al. (2012). To date, no independent research group has published a direct replication of these findings. This guide, therefore, presents the data from this foundational study as a benchmark, highlighting the urgent need for independent validation to solidify our understanding of this compound's pharmacological profile.
Quantitative Bioactivity Data of this compound
The following table summarizes the quantitative data on the bioactivity of trans-Isomagnolol as reported by Rempel et al. (2012). This data provides a starting point for comparison in future replication studies.
| Compound | Target Receptor | Assay Type | Result (μM) |
| trans-Isomagnolol | CB1 Cannabinoid Receptor | Radioligand Binding Assay (Ki) | >10.0[1] |
| trans-Isomagnolol | CB2 Cannabinoid Receptor | Radioligand Binding Assay (Ki) | 3.14 ± 0.12[1] |
| trans-Isomagnolol | CB1 Cannabinoid Receptor | cAMP Accumulation Assay (EC50) | >10.0 (134% efficacy)[1] |
| trans-Isomagnolol | CB2 Cannabinoid Receptor | cAMP Accumulation Assay (EC50) | 8.73 ± 3.39 (55% efficacy)[1] |
| trans-Isomagnolol | GPR55 | β-Arrestin Translocation Assay (Antagonist KB) | Inactive[1] |
Detailed Experimental Protocols
To facilitate independent replication, the following are detailed methodologies for the key experiments cited in Rempel et al. (2012).
Radioligand Binding Assays for CB1 and CB2 Receptors
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.5% bovine serum albumin (BSA).
-
Procedure:
-
Cell membranes (10-20 µg of protein) were incubated with the radioligand (0.5 nM for CB1, 1.5 nM for CB2) and various concentrations of the test compound (trans-Isomagnolol).
-
Incubation was carried out in a total volume of 200 µL for 90 minutes at 30°C.
-
The reaction was terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Filters were washed three times with 4 mL of ice-cold assay buffer.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: Non-linear regression analysis was used to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
-
Cell Lines: CHO cells stably expressing human CB1 or CB2 receptors.
-
Procedure:
-
Cells were seeded in 24-well plates and grown to confluence.
-
The growth medium was replaced with serum-free medium containing 1 mM isobutylmethylxanthine (IBMX) and incubated for 30 minutes.
-
Forskolin (10 µM) and various concentrations of the test compound (trans-Isomagnolol) were added and incubated for another 30 minutes.
-
The reaction was stopped by the addition of 0.1 M HCl.
-
Intracellular cAMP levels were determined using a competitive immunoassay kit.
-
-
Data Analysis: Concentration-response curves were generated to determine EC50 and maximal efficacy values.
β-Arrestin Translocation Assay for GPR55
-
Cell Line: CHO cells stably expressing human GPR55.
-
Assay Principle: A β-galactosidase enzyme fragment complementation assay (PathHunter™, DiscoveRx) was used to measure the recruitment of β-arrestin to the activated GPR55 receptor.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
For antagonist testing, cells were pre-incubated with the test compound (trans-Isomagnolol) for 30 minutes.
-
The GPR55 agonist LPI (lysophosphatidylinositol) was added at its EC80 concentration.
-
After a 90-minute incubation, the detection reagent was added.
-
Luminescence was measured after a 60-minute incubation at room temperature.
-
-
Data Analysis: The inhibitory effect of the test compound on LPI-induced β-arrestin recruitment was measured, and KB values were calculated for antagonists. The results indicated that trans-Isomagnolol was inactive as a GPR55 antagonist in this assay[1].
Visualizing the Bioactivity of this compound
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's bioactivity.
Caption: Proposed signaling pathway of this compound at the CB2 receptor.
Caption: Experimental workflow for cannabinoid receptor binding assays.
Caption: Logical relationship of current findings on this compound's bioactivity.
References
Isomagnolol's Therapeutic Potential in Animal Models: An Analysis of Preclinical Evidence
A comprehensive review of the available scientific literature reveals a notable scarcity of in vivo studies directly investigating the therapeutic effects of Isomagnolol in animal models. this compound, a neolignan found in Magnolia species, is structurally similar to its well-studied isomers, magnolol and honokiol. While research has extensively documented the pharmacological activities of magnolol and honokiol, this compound has primarily been identified as a metabolite of magnolol, and its independent therapeutic efficacy in preclinical animal models remains largely unexplored.
Due to this significant gap in the literature, a direct statistical validation and comparison of this compound's therapeutic effects against other alternatives, based on animal model data, cannot be provided at this time.
In light of this, we present a comprehensive comparison guide on the therapeutic effects of magnolol , a closely related and extensively researched compound. The data presented for magnolol can serve as a valuable reference point for researchers interested in the potential therapeutic applications of neolignans from Magnolia species, including the prospective investigation of this compound.
Magnolol: A Surrogate for Understanding Potential Therapeutic Effects
Magnolol has demonstrated a wide range of therapeutic effects in various animal models, including neuroprotective, anti-inflammatory, and metabolic regulatory activities. The following sections provide a detailed overview of the experimental evidence supporting these effects.
Neuroprotective Effects of Magnolol in Animal Models of Alzheimer's Disease
Magnolol has shown promise in ameliorating the pathological hallmarks of Alzheimer's disease in transgenic mouse models. Studies have demonstrated its ability to improve cognitive function and reduce neuroinflammation and amyloid plaque deposition.[1][2]
A frequently cited experimental design involves the use of TgCRND8 transgenic mice, which overexpress a mutant form of the amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits.
-
Animal Model: Male TgCRND8 transgenic mice.
-
Treatment Groups:
-
Vehicle control (e.g., corn oil).
-
Magnolol (20 mg/kg and 40 mg/kg, administered orally).
-
Positive control (e.g., Donepezil, 5 mg/kg).
-
-
Administration: Daily oral gavage for a period of 4 months.
-
Behavioral Assessments:
-
Open-field test: To assess locomotor activity and anxiety-like behavior.
-
Radial arm maze: To evaluate spatial learning and memory.
-
Novel object recognition test: To assess recognition memory.
-
-
Biochemical and Histological Analysis:
-
Enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42 in brain tissue.
-
Western blot analysis to measure the expression of proteins involved in synaptic function (e.g., PSD-95, synaptophysin) and inflammatory signaling pathways (e.g., NF-κB, Akt, GSK-3β).
-
Immunofluorescence staining to visualize the activation of microglia and astrocytes in the hippocampus and cerebral cortex.[1]
-
| Outcome Measure | Vehicle Control (TgCRND8) | Magnolol (20 mg/kg) | Magnolol (40 mg/kg) | Donepezil (5 mg/kg) |
| Aβ40 Levels (pg/mg protein) | Significantly higher than wild-type | Markedly reduced | Markedly reduced | Significantly reduced |
| Aβ42 Levels (pg/mg protein) | Significantly higher than wild-type | Markedly reduced | Markedly reduced | Significantly reduced |
| p-NF-κB p65/NF-κB p65 ratio | Significantly higher than wild-type | Markedly reduced | Markedly reduced | Conspicuously suppressed |
| Cognitive Deficits | Significant impairment | Markedly ameliorated | Markedly ameliorated | Improved |
Note: This table summarizes the qualitative findings from the cited study. For precise statistical values, please refer to the original publication.[1]
Magnolol exerts its neuroprotective effects by modulating several key signaling pathways implicated in the pathogenesis of Alzheimer's disease.
Caption: Magnolol's neuroprotective signaling pathways.
Anti-inflammatory Effects of Magnolol in Animal Models
Magnolol has been shown to possess potent anti-inflammatory properties in various animal models of inflammation, such as lipopolysaccharide (LPS)-induced acute lung injury and arthritis.[3][4]
-
Animal Model: Male BALB/c mice.
-
Treatment Groups:
-
Saline control.
-
LPS only.
-
LPS + Magnolol (at various doses).
-
LPS + Dexamethasone (positive control).
-
-
Induction of Injury: Intranasal instillation of LPS.
-
Administration: Magnolol or dexamethasone administered 1 hour prior to LPS challenge.
-
Outcome Measures:
-
Histopathological examination of lung tissue.
-
Measurement of lung wet/dry weight ratio.
-
Analysis of inflammatory cells in bronchoalveolar lavage fluid (BALF).
-
ELISA for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF.
-
Western blot analysis of proteins in the TLR4/NF-κB signaling pathway.[3]
-
| Parameter | LPS Control | LPS + Magnolol |
| Total cells in BALF | Significantly increased | Markedly reduced |
| Neutrophils in BALF | Significantly increased | Markedly reduced |
| TNF-α in BALF | Significantly increased | Significantly down-regulated |
| IL-1β in BALF | Significantly increased | Significantly down-regulated |
| IL-6 in BALF | Significantly increased | Significantly down-regulated |
| Phosphorylation of IκB-α and NF-κB p65 | Increased | Inhibited |
| Expression of TLR4 | Increased | Inhibited |
Note: This table summarizes the qualitative findings. For precise statistical values, please refer to the original publication.[3]
The anti-inflammatory effects of magnolol are largely attributed to its ability to inhibit the TLR4-mediated NF-κB signaling pathway.
Caption: Magnolol's inhibition of the TLR4/NF-κB pathway.
Metabolic Regulatory Effects of Magnolol
While direct in vivo evidence for this compound's role in metabolic regulation is lacking, magnolol has been investigated for its potential to ameliorate features of metabolic syndrome.
A general workflow to assess the metabolic effects of a compound like magnolol in an animal model of diet-induced obesity is outlined below.
References
- 1. Anti-inflammatory and analgesic effects of magnolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic regulation of magnolol on the nuclear receptor, liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the therapeutic effect of magnolol on MPTP-induced mouse model of Parkinson’s disease using in vivo 18F-9-fluoropropyl-(+)-dihydrotetrabenazine PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of honokiol and magnolol on acute and inflammatory pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isomagnolol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Isomagnolol, a biphenolic neolignan, requires careful handling and adherence to specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound if a specific SDS for this compound is unavailable. The SDS for magnolol, a structural isomer of this compound, indicates that it can cause skin and serious eye irritation.[1][2][3] It may also cause an allergic skin reaction and respiratory irritation.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Step-by-Step this compound Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.
-
Waste Segregation and Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with organic compounds.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.[3]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place these materials in the designated this compound waste container.
-
-
Disposal of Solutions:
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative data for magnolol, which can be used as a reference for this compound given their structural similarity.
| Property | Value | Source |
| Molecular Weight | 266.34 g/mol | [5] |
| Melting Point | 101-103 °C | |
| Solubility in Water | Insoluble | [1] |
| Hazard Statements | H315, H317, H318, H335, H411 | [2][3] |
| Signal Word | Danger | [2][3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guidance for Handling Isomagnolol
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides crucial safety and logistical information for the handling of Isomagnolol, a phenolic compound derived from Magnolia species. The following procedural guidance is based on safety data for structurally similar compounds, such as Magnolol, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be used in conjunction with goggles for added protection against splashes.[1][2] |
| Skin | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Always check the manufacturer's specifications for chemical compatibility.[3] |
| Lab Coat/Protective Clothing | A long-sleeved lab coat or impervious clothing should be worn to prevent skin contact.[2][4] | |
| Respiratory | Ventilation/Respirator | Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2][5] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[1][2] |
| Feet | Closed-Toe Shoes | Open-toed shoes are not permitted in laboratory settings where chemicals are handled.[6] |
Hazard Summary
Based on data from related compounds, this compound should be handled as a substance that can cause skin irritation, serious eye damage, and potential respiratory irritation.[2][5][7] It may also cause an allergic skin reaction and is considered toxic to aquatic life with long-lasting effects.[2][4][5][7]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all this compound waste, including unused product and contaminated consumables (e.g., gloves, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precautions : Avoid release to the environment.[2][4] Due to its toxicity to aquatic life, do not dispose of this compound down the drain.[2][7]
-
Regulatory Compliance : Dispose of the waste container through an approved hazardous waste disposal facility, adhering to all local, state, and federal regulations.[2][5] If unsure about the regulations in your area, consult your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
